Demelverine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWQQNARVMHZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-09-0 (HCl) | |
| Record name | Demelverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40161164 | |
| Record name | Demelverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13977-33-8 | |
| Record name | Demelverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demelverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demelverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyldiphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMELVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX0B07OP8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Demelverine's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demelverine is a potent spasmolytic agent that exerts its effects on smooth muscle through a dual mechanism of action. It combines a direct myotropic, papaverine-like effect with a neurotropic, anticholinergic (atropine-like) action. This dual activity allows for effective relaxation of smooth muscle by targeting both intracellular signaling pathways and receptor-mediated contraction. This technical guide provides a detailed overview of the core mechanisms of this compound, presenting quantitative data from key experimental studies, outlining the methodologies used, and visualizing the relevant signaling pathways.
Introduction
Smooth muscle contraction is a fundamental physiological process, and its dysregulation can lead to various pathological conditions, including spasms in the gastrointestinal and urogenital tracts. Spasmolytic agents are crucial in managing these conditions. This compound has been identified as a spasmolytic agent with a distinctive pharmacological profile, acting through two primary pathways to induce smooth muscle relaxation. Understanding these mechanisms at a molecular and cellular level is essential for its therapeutic application and for the development of novel, more targeted spasmolytic drugs.
Dual Mechanism of Action
This compound's efficacy as a smooth muscle relaxant stems from its ability to act via two distinct, yet complementary, mechanisms:
-
Direct Myotropic (Papaverine-like) Action: this compound directly targets the smooth muscle cells, interfering with the intracellular signaling cascade that leads to contraction. This is primarily achieved through the inhibition of phosphodiesterases (PDEs) and the modulation of intracellular calcium levels.
-
Neurotropic (Anticholinergic) Action: this compound also acts on the nerve-muscle junction by competitively antagonizing muscarinic acetylcholine receptors. This neurotropic effect inhibits the contractile signals initiated by the parasympathetic nervous system.
The following sections delve into the specifics of each mechanism, supported by experimental data.
Direct Myotropic Action: A Papaverine-like Effect
The direct myotropic action of this compound is characterized by its ability to relax smooth muscle regardless of the initial contractile stimulus, a hallmark of papaverine-like compounds. This effect is primarily attributed to two interconnected actions: phosphodiesterase (PDE) inhibition and calcium channel antagonism.
Inhibition of Phosphodiesterases (PDEs)
Like papaverine, this compound is understood to inhibit phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
Signaling Pathway: An increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several target proteins that collectively reduce intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.
Calcium Channel Antagonism
A key component of this compound's direct myotropic effect is its ability to interfere with calcium influx into the smooth muscle cell.
-
Mechanism: Contraction of smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). A significant source of this calcium is its influx from the extracellular space through voltage-gated L-type calcium channels. This compound is believed to block these channels, thereby reducing the availability of calcium required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), a key enzyme in the contractile process.
Quantitative Data: Myotropic Activity
Experimental studies on isolated guinea-pig ileum have quantified the direct myotropic spasmolytic activity of this compound by assessing its ability to counteract contractions induced by non-receptor-mediated spasmogens like Barium Chloride (BaCl₂).
| Compound | IC₅₀ against BaCl₂-induced Spasms (μg/ml) | Relative Potency (Papaverine = 1) |
| This compound | 1.1 | 2.5 |
| Papaverine | 2.8 | 1.0 |
| Table 1: Comparative myotropic activity of this compound and Papaverine on isolated guinea-pig ileum. |
Neurotropic Action: An Anticholinergic Effect
In addition to its direct effects on the smooth muscle cell, this compound exhibits a neurotropic action by antagonizing the effects of acetylcholine (ACh) at muscarinic receptors.
Muscarinic Receptor Antagonism
-
Mechanism: Acetylcholine, released from parasympathetic nerve endings, binds to M₃ muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), while DAG activates protein kinase C (PKC), both contributing to muscle contraction. This compound acts as a competitive antagonist at these muscarinic receptors, preventing ACh from initiating this contractile cascade.
Quantitative Data: Anticholinergic Activity
The anticholinergic potency of this compound has been determined using the Schild plot method on isolated guinea-pig ileum, with acetylcholine as the agonist. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a measure of competitive antagonist potency.
| Compound | pA₂ value vs. Acetylcholine | Relative Potency (Atropine = 1) |
| This compound | 6.8 | 0.01 |
| Atropine | 8.8 | 1.0 |
| Table 2: Comparative anticholinergic activity of this compound and Atropine on isolated guinea-pig ileum. |
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through in vitro experiments using isolated smooth muscle preparations. A generalized protocol for such an experiment is outlined below.
Isolated Tissue Bath Experiment
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as the guinea-pig ileum, is carefully dissected and cleaned.
-
Mounting: The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, while the other is connected to a force transducer to record isometric or isotonic contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period under a slight resting tension until a stable baseline is achieved.
-
Induction of Contraction: A spasmogen is added to the organ bath to induce a sustained contraction. For assessing anticholinergic activity, acetylcholine is used. For evaluating direct myotropic effects, a non-receptor-mediated agent like Barium Chloride is employed.
-
Application of this compound: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The resulting relaxation or inhibition of contraction is recorded. For direct myotropic effects, the concentration of this compound that causes 50% inhibition of the maximal contraction (IC₅₀) is calculated. For anticholinergic effects, dose-response curves to acetylcholine are generated in the absence and presence of different concentrations of this compound, and the pA₂ value is determined using a Schild plot.
Conclusion
This compound's mechanism of action in smooth muscle is a well-defined dual-pronged approach. Its papaverine-like direct myotropic effects, mediated through phosphodiesterase inhibition and calcium channel blockade, combined with its atropine-like anticholinergic activity at muscarinic receptors, make it an effective spasmolytic agent. The quantitative data from in vitro studies confirm the potency of both these mechanisms. This comprehensive understanding of this compound's pharmacology is invaluable for its clinical application and provides a strong foundation for future research in the field of smooth muscle relaxants.
An In-depth Technical Guide to the Synthesis of N-methyldiphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for N-methyldiphenethylamine, a significant compound in chemical and pharmaceutical research. The following sections present a comparative analysis of key synthesis methodologies, complete with experimental protocols and quantitative data to facilitate reproducible research.
Core Synthesis Pathways
The synthesis of N-methyldiphenethylamine can be primarily achieved through three well-established methods:
-
Reductive Amination of a Carbonyl Compound Precursor: This pathway involves the reaction of a precursor containing a carbonyl group with an amine, followed by reduction.
-
Eschweiler-Clarke Reaction: A classic method for the methylation of primary or secondary amines using formic acid and formaldehyde.
-
Direct N-Alkylation: This approach involves the direct attachment of a methyl group to the nitrogen atom of diphenylethylamine using a methylating agent.
A less common but effective method involves the reduction of an N-acyl derivative, such as an N-carboethoxy intermediate.
The selection of a specific pathway depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthesis pathways for N-methyldiphenethylamine and related compounds.
| Synthesis Pathway | Starting Material | Reagents | Product | Yield | Reference |
| Reduction of N-acyl derivative | N-carboethoxy-1,2-diphenylethylamine | Lithium aluminum hydride, Tetrahydrofuran | N-methyl-1,2-diphenylethylamine | Not explicitly stated, but 26.8g product from 35.0g starting material | [1] |
| Eschweiler-Clarke Reaction | β-phenylethylamine | 90% Formic acid, 37% Formaldehyde solution | β-phenylethyldimethylamine | 74-83% |
Experimental Protocols
Synthesis via Reduction of an N-acyl Derivative
This method utilizes the reduction of an N-carboethoxy derivative to yield N-methyldiphenethylamine.
Starting Material: N-carboethoxy-1,2-diphenylethylamine
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
15% Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Celite
Procedure: [1]
-
A suspension of lithium aluminum hydride (12.4 g, 0.032 mol) in 300 ml of tetrahydrofuran is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.
-
A solution of N-carboethoxy-1,2-diphenylethylamine (35.0 g, 0.13 mmol) in 200 ml of tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is heated to reflux for 8 hours.
-
After reflux, the mixture is cooled in an ice-water bath.
-
To quench the reaction, water (13 ml), 15% NaOH solution (13 ml), and water (39 ml) are carefully and sequentially added to the cooled mixture.
-
The mixture is allowed to warm to ambient temperature.
-
The precipitated salts are removed by filtration through Celite.
-
The solvent is removed from the filtrate under reduced pressure to yield N-methyl-1,2-diphenylethylamine as a colorless oil (26.8 g).
Synthesis via Eschweiler-Clarke Reaction (Generalized Protocol)
The Eschweiler-Clarke reaction is a one-pot methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][3] This reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[2]
Starting Material: 1,2-diphenylethylamine
Reagents:
-
Formic acid (HCOOH)
-
Formaldehyde (HCHO) solution (e.g., 37% in water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Benzene (for extraction)
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask, cool formic acid and slowly add 1,2-diphenylethylamine with stirring.
-
To the resulting solution, add formaldehyde solution.
-
Heat the reaction mixture, typically near boiling, which should initiate a vigorous evolution of carbon dioxide.[2]
-
Once the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.
-
After cooling, add hydrochloric acid and evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in water and basify with a strong sodium hydroxide solution to liberate the free amine.
-
Extract the product with an organic solvent such as benzene.
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Remove the solvent by distillation, and purify the resulting N-methyldiphenethylamine by vacuum distillation.
Synthesis via Reductive Amination (Generalized Protocol)
This method involves the formation of an imine from diphenylethylamine and formaldehyde, followed by in-situ reduction.
Starting Material: 1,2-diphenylethylamine
Reagents:
-
Formaldehyde (HCHO) solution
-
A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
A suitable solvent (e.g., methanol, tetrahydrofuran)
-
An acid catalyst (e.g., acetic acid), if required by the chosen reducing agent.
Procedure:
-
Dissolve 1,2-diphenylethylamine in a suitable solvent.
-
Add formaldehyde solution to the amine solution.
-
If necessary, add an acid catalyst like acetic acid.
-
Gradually add the reducing agent (e.g., sodium borohydride) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a period sufficient to complete the reaction.
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., by adding water or a dilute acid).
-
Basify the mixture and extract the product with an organic solvent.
-
Wash the organic extract with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purify the N-methyldiphenethylamine by distillation or chromatography.
Synthesis via Direct N-Alkylation (Generalized Protocol)
This method involves the direct methylation of diphenylethylamine using a methylating agent like methyl iodide.
Starting Material: 1,2-diphenylethylamine
Reagents:
-
Methyl iodide (CH₃I)
-
A base (e.g., potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))
-
A suitable solvent (e.g., acetone, acetonitrile)
Procedure:
-
Dissolve 1,2-diphenylethylamine in a suitable solvent.
-
Add a base to the solution to act as a proton scavenger.
-
Add methyl iodide to the reaction mixture.
-
Stir the mixture, possibly with heating, for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction, filter off the solid base and any salts formed.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be purified by distillation or chromatography to yield N-methyldiphenethylamine.
Visualization of Synthesis Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of N-methyldiphenethylamine.
Caption: Reduction of an N-acyl derivative to yield N-methyldiphenethylamine.
Caption: The Eschweiler-Clarke reaction pathway for N-methylation.
Caption: General workflow for reductive amination to form N-methyldiphenethylamine.
Caption: Direct N-alkylation of diphenylethylamine using methyl iodide.
References
Pharmacological Profile of Demelverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacological data available for Demelverine in the public domain is limited. This guide provides a summary of the existing information and extrapolates potential mechanisms of action based on its classification as a papaverine-like spasmolytic. Further experimental validation is required to confirm these hypotheses.
Introduction
This compound is a tertiary amine classified as a spasmolytic agent.[1][2] Its primary therapeutic application is in the relaxation of smooth muscle, making it relevant for conditions characterized by visceral spasms. Structurally, it is identified as N-methyl-N-(2-phenylethyl)benzeneethanamine.[3] The INN stem "-verine" in its name indicates a papaverine-like mechanism of action, suggesting its effects are primarily exerted directly on the smooth muscle cells, independent of their innervation.[4]
Physicochemical Properties
A summary of the available physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its potential absorption and distribution characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N | [PubChem] |
| Molecular Weight | 239.36 g/mol | [PubChem] |
| CAS Number | 13977-33-8 | [PubChem] |
| Appearance | Solid powder | [MedKoo] |
| Synonyms | Demelverinum, Methphenethamin, N-Methyldiphenethylamine | [PubChem] |
Table 1: Physicochemical Properties of this compound
Pharmacodynamics: A Papaverine-Like Mechanism of Action
The primary characteristic of this compound's pharmacological profile is its papaverine-like spasmolytic activity.[4] Papaverine, an opium alkaloid, exerts its smooth muscle relaxant effects through a multi-faceted mechanism that is independent of nervous system input.[4][5] It is hypothesized that this compound shares these mechanisms, which primarily involve:
-
Inhibition of Phosphodiesterases (PDEs): Papaverine is a non-specific PDE inhibitor, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1][5]
-
Blockade of Calcium Channels: Papaverine has been shown to directly block calcium channels, inhibiting the influx of extracellular calcium which is a critical step in the initiation and maintenance of smooth muscle contraction.[5]
Hypothesized Signaling Pathways
Based on the papaverine-like action, the following signaling pathways are proposed for this compound-induced smooth muscle relaxation.
Caption: Hypothesized PDE Inhibition Pathway for this compound.
Caption: Hypothesized Calcium Channel Blockade by this compound.
Pharmacokinetics
There is a notable absence of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. To fully characterize this compound, dedicated studies are required.
| ADME Parameter | Data |
| Absorption | No data available. |
| Distribution | No data available. |
| Metabolism | No data available. |
| Excretion | No data available. |
Table 2: Summary of Pharmacokinetic Data for this compound
Toxicology
Similarly, comprehensive toxicological data for this compound, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity, are not available in the public domain.
| Toxicological Endpoint | Data |
| Acute Toxicity (e.g., LD50) | No data available. |
| Chronic Toxicity | No data available. |
| Adverse Effects | No data available. |
Table 3: Summary of Toxicological Data for this compound
Example Experimental Protocols
For researchers and drug development professionals interested in investigating the pharmacological profile of this compound or similar spasmolytic compounds, the following are examples of standard experimental protocols.
Assessment of Spasmolytic Activity using Isolated Organ Bath
This protocol is a classic method for evaluating the direct effect of a compound on smooth muscle contractility.
Caption: Workflow for Isolated Organ Bath Experiment.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is isolated and dissected.[7]
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.[8]
-
Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, high potassium solution) is added to the bath to induce a stable contraction.[8]
-
Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.
-
Data Acquisition and Analysis: The changes in muscle tension are recorded using a force transducer connected to a data acquisition system. The concentration-response curve is then plotted to determine the EC₅₀ value.[9]
Phosphodiesterase (PDE) Activity Assay
This assay can be used to determine if this compound inhibits PDE enzymes and to quantify its inhibitory potency.
Methodology:
-
Enzyme and Substrate Preparation: A purified PDE enzyme and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[10][11]
-
Inhibitor Incubation: Different concentrations of this compound are pre-incubated with the PDE enzyme.[10][11]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.[11]
-
Quantification of Product Formation: The amount of AMP or GMP produced is quantified. This can be done using various methods, including colorimetric assays, fluorescence-based assays, or radioimmunoassays.[12][13]
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.[11]
Calcium Channel Blocking Activity using Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of calcium channel blockade.[14][15][16]
Methodology:
-
Cell Culture: A suitable cell line expressing voltage-gated calcium channels (e.g., HEK293 cells) is cultured.
-
Patch-Clamp Recording: The whole-cell patch-clamp configuration is established on a single cell.[14][16]
-
Eliciting Calcium Currents: The cell membrane is depolarized using a voltage step protocol to elicit inward calcium currents.
-
Drug Application: this compound is applied to the cell via the extracellular solution.
-
Data Acquisition and Analysis: The amplitude of the calcium current is measured before and after the application of this compound. The percentage of current inhibition is calculated to determine the IC₅₀ value.[16]
Conclusion and Future Directions
This compound is a spasmolytic agent with a proposed papaverine-like mechanism of action, likely involving non-specific phosphodiesterase inhibition and calcium channel blockade. However, the pharmacological profile of this compound is largely incomplete due to a lack of published experimental data.
To fully elucidate the therapeutic potential and safety profile of this compound, the following areas of research are critical:
-
In-depth Pharmacodynamic Studies: Comprehensive in vitro studies are needed to confirm the mechanism of action, including receptor binding assays, specific PDE isoenzyme inhibition profiles, and detailed characterization of its effects on various types of ion channels.
-
Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are required to determine the ADME properties of this compound.
-
Toxicological Evaluation: A complete toxicological assessment is necessary to establish the safety of the compound.
-
Clinical Investigations: Well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in relevant patient populations.
The information and example protocols provided in this guide are intended to serve as a foundation for future research into the pharmacological properties of this compound. A thorough investigation of this compound is warranted to determine its place in modern therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [precision.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels [outsourcedpharma.com]
- 16. youtube.com [youtube.com]
Demelverine: An In-depth Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demelverine is a spasmolytic agent with a papaverine-like mechanism of action, also classified as an anticholinergic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, history, and pharmacological properties. Due to the limited publicly available data, this document synthesizes known information and highlights areas where further research is required.
Introduction
This compound is a tertiary amine with a molecular formula of C17H21N and a molecular weight of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall pharmacological profile. This guide aims to collate the fragmented information available on this compound to provide a coherent resource for the scientific community.
Discovery and History
The precise details surrounding the discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. Information regarding the original researchers, the institution where it was first synthesized, and the timeline of its development is scarce. This lack of a clear historical narrative presents a significant gap in the understanding of this compound's origins and its journey through preclinical and potential clinical development.
Chemical Synthesis
Proposed Synthetic Pathway
A plausible retrosynthetic analysis of this compound (N-methyl-N-(2-phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.
A logical forward synthesis could involve the following steps:
-
Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2-phenylethanamine through reductive amination with formaldehyde or by acylation followed by reduction.
-
N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base to yield this compound.
A visual representation of this proposed synthetic workflow is provided below.
Mechanism of Action
This compound's pharmacological activity is characterized by two primary mechanisms: a direct spasmolytic effect similar to papaverine and an anticholinergic effect.
Papaverine-like Spasmolytic Action
The papaverine-like action suggests that this compound may act as a non-specific inhibitor of phosphodiesterases (PDEs). Inhibition of PDEs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.
Anticholinergic Activity
As an anticholinergic agent, this compound likely acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the parasympathetic stimulation of smooth muscle contraction. The specific affinities of this compound for the different muscarinic receptor subtypes (M1-M5) have not been reported in the available literature. Understanding this receptor-binding profile would be crucial for a more precise characterization of its pharmacological effects and potential side effects.
The following diagram illustrates the potential signaling pathways involved in this compound's mechanism of action.
Preclinical and Clinical Data
A thorough search of scientific databases and clinical trial registries did not yield any publicly available quantitative data from preclinical or clinical studies of this compound. Information on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and efficacy in animal models or human subjects is not documented in the accessible literature. A single clinical trial identifier, NCT06156449, has been noted, but no results or detailed information about this study are currently available.
Data Summary
Due to the absence of quantitative data in the public domain, a tabular summary of this compound's properties cannot be compiled at this time. Key data points that would be essential for a comprehensive understanding of this compound and are currently unavailable include:
-
Physicochemical Properties: pKa, logP, solubility.
-
Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic receptor subtypes.
-
Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.
-
Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).
Conclusion and Future Directions
This compound remains a poorly characterized compound in the public scientific domain. While its classification as a spasmolytic and anticholinergic agent provides a general framework for its potential therapeutic applications, the lack of detailed information on its discovery, synthesis, and pharmacological properties severely limits its potential for further development.
For researchers and drug development professionals, the following areas represent critical next steps in the investigation of this compound:
-
Literature and Patent Archeology: A more profound search of historical chemical and pharmaceutical literature, as well as patent databases from various countries, may yet uncover original documents detailing the discovery and development of this compound.
-
De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a de novo synthesis based on established organic chemistry principles would be necessary to obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would be required to confirm its identity.
-
In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its binding affinities for muscarinic receptor subtypes and its inhibitory activity against various PDE isoforms.
-
Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in relevant animal models of smooth muscle spasm would be warranted to assess its efficacy, pharmacokinetics, and safety profile.
This technical guide serves as a starting point for future research into this compound, highlighting the significant knowledge gaps that need to be addressed to fully understand and potentially exploit its therapeutic value.
References
In Vitro Effects of Demelverine on Cardiac Muscle Cells: A Methodological and Data-Centric Guide
Disclaimer: As of October 2025, publicly available scientific literature lacks specific studies on the in vitro effects of Demelverine on cardiac muscle cells. Therefore, this document serves as a comprehensive guide outlining the necessary experimental frameworks and potential mechanistic pathways, based on its classification as a spasmolytic and anticholinergic agent with papaverine-like properties. The data presented herein is illustrative and intended to guide future research.
Introduction
This compound is classified as a spasmolytic agent, exhibiting properties similar to papaverine, and is also recognized for its anticholinergic effects. While its primary application has been in the relaxation of smooth muscle, its impact on cardiac muscle cells remains largely unexplored. Understanding these effects is crucial for a comprehensive safety and efficacy profile, particularly concerning potential cardiac side effects or therapeutic applications. This guide provides a structured overview of the requisite experimental protocols and data presentation for investigating the in vitro effects of this compound on cardiac muscle cells.
One non-peer-reviewed source has suggested that this compound may induce an increase in proton release and have a myoglobin-enhancing effect on cardiac muscle cells. However, these claims lack substantiation from dedicated scientific studies.
Potential Mechanisms of Action on Cardiac Myocytes
Given this compound's pharmacological classification, its effects on cardiac muscle cells could be mediated through several signaling pathways. The following diagram illustrates a hypothetical experimental workflow to elucidate these mechanisms.
Caption: Hypothetical experimental workflow for assessing this compound's effects.
Based on its known properties, this compound could influence cardiac myocyte function through the following pathways:
-
Papaverine-Like Action: Papaverine is known to inhibit phosphodiesterases and may also affect calcium channels. A similar action by this compound could alter intracellular cyclic nucleotide levels and calcium homeostasis.
-
Anticholinergic Effects: By blocking muscarinic acetylcholine receptors, this compound could modulate the parasympathetic influence on cardiac myocytes, potentially affecting heart rate and contractility.
The following diagram illustrates a potential signaling pathway based on these classifications.
Caption: Potential signaling pathways of this compound in cardiac myocytes.
Methodologies for Key Experiments
To rigorously assess the in vitro effects of this compound on cardiac muscle cells, a series of standardized experimental protocols should be employed.
Cell Preparation
-
Isolation of Ventricular Myocytes: Single ventricular myocytes should be isolated from adult rat or guinea pig hearts by enzymatic digestion using collagenase and protease.
-
Cell Culture: For longer-term studies, neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could be utilized.
Electrophysiological Recordings
-
Whole-Cell Patch-Clamp: This technique is essential for recording ionic currents and action potentials.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (for Action Potentials): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Protocol:
-
Myocytes are placed in a recording chamber on an inverted microscope.
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a giga-seal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Action potentials are elicited by current injections, and various ionic currents are recorded using specific voltage protocols.
-
This compound is applied at varying concentrations via a perfusion system.
-
-
Intracellular Calcium Measurement
-
Fluorescent Calcium Imaging:
-
Dye Loading: Myocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Protocol:
-
Loaded cells are placed on a fluorescence microscope.
-
Cells are field-stimulated to elicit calcium transients.
-
The fluorescence intensity is recorded before and after the application of this compound.
-
The change in fluorescence is used to calculate the intracellular calcium concentration.
-
-
Quantitative Data Summary
The following tables represent the type of quantitative data that should be collected and organized from the proposed experiments. Note: The values presented are hypothetical.
Table 1: Effects of this compound on Action Potential Parameters
| Concentration (µM) | APD₅₀ (ms) | APD₉₀ (ms) | Resting Membrane Potential (mV) |
| Control | 150 ± 12 | 250 ± 18 | -80 ± 2 |
| 1 | 165 ± 14 | 270 ± 20 | -80 ± 2 |
| 10 | 190 ± 16 | 310 ± 22 | -79 ± 3 |
| 100 | 230 ± 20 | 380 ± 25 | -78 ± 3 |
Table 2: Effects of this compound on L-type Calcium Current (ICa,L)
| Concentration (µM) | Peak ICa,L Density (pA/pF) | Inactivation Tau (ms) |
| Control | -10.2 ± 1.5 | 55 ± 5 |
| 1 | -9.8 ± 1.4 | 58 ± 6 |
| 10 | -7.5 ± 1.2 | 72 ± 7 |
| 100 | -4.1 ± 0.9 | 95 ± 8 |
Table 3: Effects of this compound on Intracellular Calcium Transients
| Concentration (µM) | Transient Amplitude (ΔF/F₀) | Decay Tau (ms) |
| Control | 1.5 ± 0.2 | 200 ± 15 |
| 1 | 1.6 ± 0.2 | 210 ± 16 |
| 10 | 1.9 ± 0.3 | 240 ± 18 |
| 100 | 2.4 ± 0.4 | 290 ± 21 |
Conclusion
While there is a clear need for empirical data, this guide provides a foundational framework for the systematic investigation of this compound's in vitro effects on cardiac muscle cells. The proposed experiments, focusing on electrophysiology, calcium handling, and potential signaling pathways, would generate the necessary data to construct a comprehensive understanding of its cardiac pharmacology. Such studies are imperative to validate anecdotal claims and to fully characterize the safety and potential therapeutic utility of this compound in the context of cardiac function. Researchers are encouraged to utilize these methodologies to fill the current knowledge gap.
The Binding Affinity of Compounds to Cytochrome P450: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies employed to determine the binding affinity of chemical compounds to cytochrome P450 (CYP) enzymes. A thorough search of scientific literature and databases reveals a significant lack of publicly available information specifically detailing the binding affinity of Demelverine to any cytochrome P450 isozymes. Consequently, this document will focus on the established experimental protocols and conceptual frameworks used in the field of drug metabolism to characterize the interactions between novel chemical entities and CYP enzymes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by outlining the principles and practices for assessing potential drug-drug interactions mediated by cytochrome P450.
Introduction to Cytochrome P450 and Drug Metabolism
The cytochrome P450 superfamily of enzymes is a critical component of drug metabolism, responsible for the phase I oxidative biotransformation of a vast array of xenobiotics, including therapeutic drugs.[1][2] These enzymes, primarily located in the liver, play a pivotal role in the clearance and detoxification of foreign compounds.[1][2] The inhibition or induction of CYP enzymes by a drug can lead to significant alterations in the pharmacokinetics of co-administered medications, potentially resulting in adverse drug reactions or therapeutic failure.[3][4] Therefore, the characterization of a drug candidate's binding affinity and inhibitory potential towards major CYP isozymes is a mandatory step in preclinical drug development.
The most clinically significant CYP isozymes include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are collectively responsible for the metabolism of the majority of drugs on the market.[5] Understanding the binding affinity of a compound to these enzymes, often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is crucial for predicting its drug-drug interaction profile.
Experimental Protocols for Determining Binding Affinity
A variety of in vitro methods are utilized to assess the binding affinity and inhibitory potential of compounds against cytochrome P450 enzymes. These assays typically use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP isozymes expressed in a cellular system.
Reversible Inhibition Assays (IC50 and Ki Determination)
Reversible inhibition occurs when a compound binds non-covalently to the enzyme. The potency of a reversible inhibitor is typically determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be further used to calculate the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Experimental Workflow:
-
Preparation of Reagents:
-
A buffer system (e.g., potassium phosphate buffer).
-
A source of CYP enzymes (human liver microsomes or recombinant CYP isozymes).
-
A specific substrate for the CYP isozyme of interest.
-
The test compound (potential inhibitor) at various concentrations.
-
A cofactor, typically an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
The CYP enzyme source is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the specific substrate and the NADPH-generating system.
-
The incubation is carried out at a controlled temperature (typically 37°C) for a specific duration.
-
-
Termination and Analysis:
-
The reaction is stopped, often by the addition of a quenching solvent (e.g., acetonitrile or methanol).
-
The concentration of the metabolite of the specific substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the concentration of the test compound.
-
The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Time-Dependent Inhibition (TDI) Assays
Time-dependent inhibition, also known as mechanism-based inhibition, occurs when a compound is metabolically activated by a CYP enzyme to a reactive metabolite that covalently binds to and inactivates the enzyme.[6] This type of inhibition is of greater clinical concern as the enzyme activity is not restored until new enzyme is synthesized.
Experimental Workflow:
The workflow for a TDI assay is similar to that of a reversible inhibition assay but includes a pre-incubation step of the test compound with the CYP enzyme and NADPH before the addition of the probe substrate.
-
Primary Incubation: The test compound is pre-incubated with the CYP enzyme source and the NADPH-generating system for various time points.
-
Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation containing the probe substrate and cofactors to measure the remaining enzyme activity.
-
Analysis and Data Interpretation: The rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI) are determined from the data.
Data Presentation and Interpretation
The quantitative data obtained from these assays are crucial for assessing the drug-drug interaction potential of a new chemical entity. The results are typically summarized in tables for easy comparison.
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | A preliminary measure of inhibitory potency. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of the affinity of a reversible inhibitor for the enzyme. |
| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | A measure of the rate of time-dependent inhibition. |
| KI | The concentration of the inhibitor that produces half-maximal inactivation. | A measure of the affinity of a time-dependent inhibitor for the enzyme. |
Conclusion
While specific data on the binding affinity of this compound to cytochrome P450 enzymes are not available in the public domain, the experimental protocols outlined in this guide represent the standard industry and academic practices for characterizing such interactions for any new chemical entity. A thorough in vitro evaluation of a compound's potential to inhibit major CYP isozymes is a fundamental aspect of modern drug development, providing critical information for predicting and mitigating the risk of clinically significant drug-drug interactions. Researchers investigating the metabolic profile of this compound or structurally related compounds are encouraged to employ these well-established methodologies to elucidate their interactions with cytochrome P450 enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Demelverine Hydrochloride: A Technical Guide to its Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demelverine hydrochloride is a spasmolytic agent recognized for its efficacy in relaxing smooth muscle. This technical guide provides an in-depth exploration of its cellular targets and mechanisms of action, synthesizing available data for researchers and professionals in drug development. This compound hydrochloride is understood to exert its effects through a dual mechanism, exhibiting both anticholinergic and papaverine-like properties. This document collates the known cellular interactions, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved in its pharmacological activity.
Introduction
This compound hydrochloride is a muscle relaxant utilized for the prevention and treatment of muscle spasms.[1] Its primary therapeutic effect is the relaxation of smooth muscle, which is achieved through a multi-faceted mechanism of action. The compound is classified as an anticholinergic agent and also demonstrates spasmolytic activity similar to that of papaverine.[2] This dual activity suggests that this compound hydrochloride interacts with multiple cellular signaling pathways to produce its therapeutic effect. Understanding these pathways is crucial for its potential optimization and the development of novel therapeutics.
Primary Cellular Targets and Mechanism of Action
The spasmolytic effect of this compound hydrochloride can be attributed to two main mechanisms:
-
Anticholinergic Activity: As an anticholinergic agent, this compound hydrochloride is presumed to act as an antagonist at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, a key neurotransmitter responsible for smooth muscle contraction, it inhibits the downstream signaling cascades that lead to muscle spasms.
-
Papaverine-like Spasmolytic Activity: The papaverine-like mechanism involves the non-specific inhibition of phosphodiesterase (PDE) enzymes.[3][4] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Elevated levels of these second messengers activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[3][4] Some evidence also suggests that papaverine-like compounds may directly modulate calcium channels, further contributing to the reduction of intracellular calcium.[3]
Quantitative Pharmacological Data
| Target Class | Specific Target (Example) | Parameter (Example) | Value (Range for Class) | Compound Class |
| Muscarinic Acetylcholine Rec. | M1, M2, M3 Subtypes | pKi | 6.5 - 9.5 | Soft Anticholinergics |
| Phosphodiesterase Enzymes | PDE Isoforms (e.g., PDE4) | IC50 | Sub-micromolar to mM | Non-selective PDE Inhibitors |
| L-type Calcium Channels | CaV1.2 | IC50 | Micromolar | Papaverine |
Note: The data presented are representative of the compound classes to which this compound hydrochloride is proposed to belong. Specific values for this compound hydrochloride are needed for a precise quantitative assessment.
Signaling Pathways
The signaling pathways affected by this compound hydrochloride are central to the regulation of smooth muscle contraction and relaxation.
Anticholinergic Pathway
This compound hydrochloride's anticholinergic activity involves the blockade of muscarinic acetylcholine receptors, thereby inhibiting the Gq/11 protein-coupled signaling cascade that leads to smooth muscle contraction.
Papaverine-like Spasmolytic Pathway
The papaverine-like activity of this compound hydrochloride involves the inhibition of phosphodiesterases, leading to an increase in cyclic nucleotides and subsequent smooth muscle relaxation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound hydrochloride. The following are generalized protocols for key assays relevant to its proposed mechanisms of action.
Muscarinic Receptor Binding Assay
This assay determines the binding affinity of this compound hydrochloride to muscarinic acetylcholine receptors.
Objective: To quantify the binding affinity (Ki) of this compound hydrochloride for muscarinic acetylcholine receptors.
Materials:
-
Rat brain tissue (whole brain minus cerebellum) or cells expressing specific muscarinic receptor subtypes.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound hydrochloride at various concentrations.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Na+/K+ phosphate buffer, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd), and varying concentrations of this compound hydrochloride or atropine (for non-specific binding).
-
Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound hydrochloride from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of this compound hydrochloride to inhibit the activity of PDE enzymes.
Objective: To determine the IC50 value of this compound hydrochloride for the inhibition of PDE activity.
Materials:
-
Purified PDE enzyme (specific isoforms can be used).
-
[³H]-cAMP or [³H]-cGMP as the substrate.
-
This compound hydrochloride at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine the PDE enzyme, assay buffer, and varying concentrations of this compound hydrochloride.
-
Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP or [³H]-cGMP.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by boiling or adding a stop solution.
-
Hydrolysis: Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Add an anion exchange resin to bind the unreacted charged substrate ([³H]-cAMP/[³H]-cGMP).
-
Quantification: Centrifuge the tubes and measure the radioactivity of the supernatant, which contains the neutral product ([³H]-adenosine/[³H]-guanosine), using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound hydrochloride and determine the IC50 value.
Conclusion
This compound hydrochloride is a spasmolytic agent with a dual mechanism of action involving both anticholinergic and papaverine-like effects. Its ability to antagonize muscarinic acetylcholine receptors and inhibit phosphodiesterase enzymes provides a comprehensive approach to inducing smooth muscle relaxation. While the general mechanisms are understood, a more detailed characterization of its interaction with specific receptor subtypes and PDE isoforms is necessary. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound hydrochloride's pharmacological profile and for guiding future drug development efforts. Further research to obtain specific quantitative data for this compound hydrochloride is highly encouraged.
References
Demelverine as a Potential Marker for Skeletal Muscle Activity: A Methodological and Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demelverine, a spasmolytic agent with a papaverine-like mechanism of action, has been primarily characterized as a muscle relaxant. This technical guide explores the theoretical potential of this compound as an indirect marker for skeletal muscle activity and damage. While direct clinical evidence is currently lacking, this document outlines the hypothetical framework, potential mechanisms of action, and the detailed experimental protocols that would be necessary to validate this application. The primary focus is on the correlation of this compound's activity with established biomarkers of skeletal muscle stress, namely creatine kinase (CK) and myoglobin. This guide provides researchers and drug development professionals with the foundational information required to investigate this novel application of this compound.
Introduction to this compound
This compound is a synthetic spasmolytic agent, structurally similar to papaverine, and is used to alleviate muscle spasms. Its primary classification is as a muscle relaxant, with some sources also categorizing it as an anticholinergic drug. The therapeutic effects of this compound are attributed to its ability to induce smooth muscle relaxation, though its specific interactions with skeletal muscle are not well-documented in publicly available literature. One commercial supplier has suggested that this compound can be used as a marker for increased levels of skeletal muscle markers such as myoglobin or creatine kinase, a claim that warrants further scientific investigation.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value |
| Chemical Name | N-methyl-N-(2-phenylethyl)benzeneethanamine |
| Molecular Formula | C₁₇H₂₁N |
| Molecular Weight | 239.36 g/mol |
| CAS Number | 13977-33-8 |
| Drug Class | Spasmolytic, Muscle Relaxant |
| Proposed Mechanism | Papaverine-like, Anticholinergic |
Proposed Mechanism of Action and Rationale as a Skeletal Muscle Marker
The rationale for exploring this compound as a marker for skeletal muscle activity is based on its classification as a spasmolytic and its potential, though unproven, effects on skeletal muscle. The hypothesis is that the administration of this compound in response to muscle overactivity or damage could correlate with the release of established biomarkers of muscle injury.
Papaverine-Like Spasmolytic Action
Papaverine, the archetypal drug in this class, is known to inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This cascade results in the relaxation of smooth muscle. If this compound exerts a similar effect on the vasculature supplying skeletal muscle, it could influence nutrient delivery and waste removal, indirectly affecting muscle function and recovery from strenuous activity.
Figure 1. Proposed papaverine-like signaling pathway of this compound.
Anticholinergic Activity
Some sources classify this compound as an anticholinergic agent. In the context of skeletal muscle, anticholinergic action would primarily manifest at the neuromuscular junction by antagonizing acetylcholine receptors. This would lead to a reduction in muscle fiber contraction. While clinically significant levels of systemic anticholinergics can cause muscle weakness, it is unclear if this compound has a pronounced effect at the neuromuscular junction at therapeutic doses.
Figure 2. Hypothetical anticholinergic action at the neuromuscular junction.
Established Biomarkers of Skeletal Muscle Activity and Damage
To validate this compound as a potential marker, its administration and effects would need to be correlated with established biomarkers of skeletal muscle activity and damage. The most relevant of these are creatine kinase and myoglobin.
Creatine Kinase (CK)
Creatine kinase is an enzyme found in high concentrations in skeletal muscle, cardiac muscle, and the brain. Damage to these tissues results in the leakage of CK into the bloodstream. Elevated serum CK levels are a well-established indicator of muscle damage.
Myoglobin
Myoglobin is a heme protein found in skeletal and cardiac muscle that is responsible for oxygen storage. Similar to CK, injury to muscle cells leads to the release of myoglobin into the circulation. Myoglobin levels rise and fall more rapidly than CK levels, making it an early marker of muscle injury.
Table 2: Comparison of Creatine Kinase and Myoglobin as Muscle Damage Markers
| Biomarker | Onset of Increase | Peak Levels | Return to Baseline | Primary Use |
| Creatine Kinase (CK) | 2-12 hours | 24-72 hours | 3-5 days | General marker of muscle damage |
| Myoglobin | 1-4 hours | 6-12 hours | 24 hours | Early marker of muscle damage |
Experimental Protocols for Validation
The validation of this compound as a marker for skeletal muscle activity would require a series of preclinical and clinical studies. Below are detailed protocols for the measurement of the key biomarkers, creatine kinase and myoglobin, which would form the basis of such studies.
General Experimental Workflow
A typical study would involve inducing muscle activity or damage in a controlled setting, administering this compound, and then measuring the levels of CK and myoglobin in serum at various time points.
Figure 3. General experimental workflow for validation studies.
Protocol for Serum Creatine Kinase (CK) Assay (UV-Kinetic Method)
This protocol is based on a standardized UV-kinetic method for the determination of CK activity.
-
Principle: Creatine kinase catalyzes the phosphorylation of ADP by creatine phosphate to form ATP and creatine. The ATP is then used in a hexokinase/G6P-DH-coupled reaction, and the rate of NADPH formation is measured spectrophotometrically at 340 nm.
-
Reagents and Materials:
-
CK reagent kit (containing buffer, creatine phosphate, ADP, hexokinase, G6P-DH, NADP+, and N-acetylcysteine).
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
-
Micropipettes.
-
Serum samples, controls, and calibrators.
-
-
Procedure:
-
Bring all reagents and samples to room temperature (20-25°C).
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Pipette the specified volume of working reagent into a cuvette.
-
Add the specified volume of serum sample, control, or calibrator to the cuvette.
-
Mix gently and start the spectrophotometer to record the change in absorbance at 340 nm over a defined period (e.g., 2-5 minutes) after an initial lag phase.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the CK activity using the following formula: CK Activity (U/L) = ΔA/min x Factor (The factor is provided by the reagent manufacturer and is derived from the molar absorptivity of NADPH, sample volume, and total reaction volume).
-
Protocol for Serum Myoglobin Assay (ELISA)
This protocol describes a typical sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of myoglobin.
-
Principle: Myoglobin in the sample is captured by a monoclonal antibody coated onto the wells of a microplate. A second, enzyme-conjugated monoclonal antibody is added, which binds to the captured myoglobin. After washing, a substrate is added, and the resulting color development is proportional to the amount of myoglobin in the sample.
-
Reagents and Materials:
-
Myoglobin ELISA kit (containing antibody-coated microplate, standards, controls, detection antibody, substrate, and stop solution).
-
Microplate reader capable of reading at 450 nm.
-
Microplate washer (optional).
-
Micropipettes.
-
Serum samples.
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette standards, controls, and serum samples into the appropriate wells of the microplate.
-
Incubate for the time and temperature specified in the kit instructions (e.g., 60 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate as specified (e.g., 30 minutes at 37°C).
-
Wash the wells again.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at room temperature) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of myoglobin in the samples by interpolating their absorbance values on the standard curve.
-
Data Presentation and Interpretation
The data from these validation studies should be presented in a clear and comparative manner.
Table 3: Hypothetical Data Table for this compound Validation Study
| Time Point | Placebo Group CK (U/L) | This compound Group CK (U/L) | Placebo Group Myoglobin (ng/mL) | This compound Group Myoglobin (ng/mL) |
| Baseline | 50.2 ± 5.1 | 51.5 ± 4.8 | 25.1 ± 3.2 | 24.8 ± 3.5 |
| 1 hour | 150.6 ± 15.3 | 145.8 ± 14.9 | 102.4 ± 10.1 | 98.7 ± 9.8 |
| 4 hours | 350.1 ± 30.5 | 340.2 ± 29.8 | 250.6 ± 25.3 | 245.1 ± 24.9 |
| 8 hours | 500.8 ± 45.2 | 480.5 ± 44.1 | 150.3 ± 15.1 | 148.2 ± 14.6 |
| 24 hours | 300.4 ± 28.9 | 290.7 ± 28.1 | 50.1 ± 5.3 | 48.9 ± 5.1 |
Data are presented as mean ± standard deviation. Statistical analysis would be required to determine if there are significant correlations or differences between the groups.
Conclusion and Future Directions
The proposition that this compound could serve as a marker for skeletal muscle activity is, at present, a theoretical concept that requires rigorous scientific validation. This technical guide has outlined the proposed mechanisms of action that could underpin such a function and has provided detailed experimental protocols for the necessary validation studies. The core of this research would involve correlating the pharmacokinetics and pharmacodynamics of this compound with the temporal release profiles of established muscle damage biomarkers, creatine kinase and myoglobin.
Future research should focus on in vivo animal models of muscle injury and exercise, followed by well-controlled clinical trials in human subjects. Such studies would need to establish a dose-response relationship and determine the sensitivity and specificity of this compound as a marker in various physiological and pathological states. Should a correlation be established, this compound could offer a novel tool for researchers and clinicians in the fields of sports medicine, neuromuscular disease, and drug development.
Methodological & Application
Application Notes and Protocols: Solubility of Demelverine Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of demelverine hydrochloride in dimethyl sulfoxide (DMSO). This document includes detailed experimental protocols and data presentation formats relevant to drug discovery and development.
Introduction to this compound Hydrochloride
This compound is a muscle relaxant utilized for the prevention and treatment of muscle spasms. As a spasmolytic, it exhibits a papaverine-like mechanism of action. It is known to bind with high affinity to cytochrome P-450 in the liver, which is likely involved in its metabolism. The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 275.82 g/mol and is typically supplied as a powder. Given that many drug candidates are initially dissolved in DMSO for screening and in vitro assays, understanding its solubility in this solvent is a critical first step in preclinical research.
Solubility Data
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (M) |
| DMSO | 25 | Shake-Flask | Data to be determined | Data to be determined |
| DMSO | 37 | Shake-Flask | Data to be determined | Data to be determined |
| Aqueous Buffer (pH 7.4) with 1% DMSO | 25 | Kinetic | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound hydrochloride in DMSO.
Thermodynamic Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Add an excess amount of this compound hydrochloride powder to a series of vials. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of DMSO to each vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the original concentration in the DMSO to determine the solubility.
Kinetic Solubility Determination in Aqueous Buffer with Co-solvent DMSO
This method is a higher-throughput alternative often used in early drug discovery to assess solubility under conditions that mimic in vitro assays.
Materials:
-
This compound hydrochloride
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates (filter and standard)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Protocol:
-
Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer to achieve the desired final concentration and a low percentage of DMSO (e.g., 1-5%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).
-
After incubation, measure the turbidity of the solution using a plate reader to detect precipitation.
-
For quantitative analysis, filter the samples through a 96-well filter plate to remove any precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by LC-MS.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
Visualizations
Hypothetical Signaling Pathway
This compound is described as having a papaverine-like action, which generally involves smooth muscle relaxation. While the specific molecular targets of this compound are not detailed in the provided search results, a plausible mechanism for a spasmolytic of this class involves the modulation of intracellular signaling cascades that regulate muscle contraction. A common pathway involves the inhibition of phosphodiesterases (PDEs), leading to increased cyclic adenosine monophosphate (cAMP) levels, activation of protein kinase A (PKA), and subsequent phosphorylation of proteins that promote muscle relaxation.
Caption: Hypothetical signaling pathway for this compound's spasmolytic effect.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for determining thermodynamic solubility.
Application Note: A Proposed HPLC Method for the Analysis of Demelverine
A Starting Point for Method Development and Validation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction to Demelverine
This compound is an antispasmodic agent. Its chemical name is N-methyl-N-(2-phenylethyl)-benzeneethanamine, with a molecular formula of C₁₇H₂₁N. Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note aims to provide a detailed protocol to serve as a starting point for developing a validated HPLC method for this compound.
Proposed HPLC Method
The following HPLC parameters are proposed as a starting point for the analysis of this compound. These are adapted from a method for Denaverine HCl and may require optimization.
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| HPLC System | Isocratic HPLC system with UV Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm (This should be optimized based on the UV spectrum of this compound) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
1. Preparation of Phosphate Buffer (pH 3.5):
-
Weigh 7.0 g of Potassium Dihydrogen Phosphate and transfer to a 1000 mL beaker.
-
Add HPLC grade water to dissolve and dilute to 1000 mL.
-
Adjust the pH to 3.5 with orthophosphoric acid.
2. Preparation of Mobile Phase:
-
Mix 300 mL of the Phosphate Buffer (pH 3.5) with 700 mL of HPLC grade Acetonitrile.
-
Degas the solution in an ultrasonic water bath for 5 minutes.
-
Filter through a 0.45 µm membrane filter under vacuum.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate to dissolve completely.
-
Make up the volume to the mark with the mobile phase.
4. Preparation of Working Standard Solution (e.g., 30 µg/mL):
-
Pipette 0.3 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Preparation of Sample Solution (from a hypothetical formulation):
-
The sample preparation will depend on the dosage form. For a hypothetical injection, an equivalent of 10 mg of this compound would be transferred to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to the mark with the mobile phase.
-
Further dilute as necessary to fall within the linear range of the method (e.g., to a final concentration of 30 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters to be Evaluated
For this method to be considered validated for this compound, the following parameters, as per ICH guidelines, must be thoroughly investigated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A suggested range for this compound could be 10-50 µg/mL.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables are examples of how quantitative data should be presented once the method validation is performed for this compound. The data presented here is hypothetical and for illustrative purposes only.
Table 2: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150000 |
| 20 | 305000 |
| 30 | 452000 |
| 40 | 601000 |
| 50 | 748000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Example Accuracy Data (Recovery Study) for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 24 | 23.8 | 99.2 | < 2.0 |
| 100% | 30 | 30.1 | 100.3 | < 2.0 |
| 120% | 36 | 35.8 | 99.4 | < 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Note: In Vitro Metabolism of Demelverine Using Human Liver Microsomes
Introduction
Demelverine is a spasmolytic agent with a papaverine-like action.[1] Understanding the metabolic fate of new chemical entities is a critical step in the drug development process. In vitro metabolism studies are essential for identifying potential metabolic pathways, characterizing the enzymes involved, and predicting the pharmacokinetic behavior of a drug in vivo.[2] This application note provides a detailed protocol for assessing the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic clearance and identifying major metabolites.[2]
This compound, chemically known as N-methyl-N-(2-phenylethyl)benzeneethanamine, is a tertiary amine.[3][4] Compounds with this structure are susceptible to a variety of Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation of the parent drug or its metabolites with endogenous molecules.[5][6] The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily, which are highly expressed in the liver.[7][8]
This protocol outlines the procedures for determining the metabolic stability of this compound and identifying its potential metabolites in a human liver microsomal matrix.
Materials and Reagents
-
This compound
-
Human Liver Microsomes (pooled, mixed gender)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plates
-
LC-MS/MS system
Experimental Protocols
Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by human liver microsomes.
a. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in potassium phosphate buffer to a final concentration of 1 µM.
-
Microsomal Suspension: Thaw human liver microsomes on ice and dilute with cold potassium phosphate buffer to a final protein concentration of 1 mg/mL.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
b. Incubation Procedure:
-
Add 50 µL of the microsomal suspension to each well of a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the this compound working solution and 50 µL of the NADPH regenerating system to each well. The final volume is 150 µL.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the intrinsic clearance.
Metabolite Identification Assay
This assay is designed to identify the major metabolites of this compound.
a. Incubation Procedure:
-
Follow the same incubation procedure as the metabolic stability assay, but use a higher concentration of this compound (e.g., 10 µM) to facilitate the detection of metabolites.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Include a negative control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.
b. LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites.
-
Metabolite identification is based on the accurate mass measurement and fragmentation patterns compared to the parent drug. Common metabolic transformations for tertiary amines include N-dealkylation, N-oxidation, and hydroxylation.
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
| 120 | 2 |
| Half-life (t½, min) | 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.6 |
Table 2: Putative Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Biotransformation | Mass Shift from Parent |
| M1 | N-demethylation | -14 Da |
| M2 | N-oxidation | +16 Da |
| M3 | Aromatic Hydroxylation | +16 Da |
| M4 | Glucuronidation of M3 | +192 Da |
Visualizations
Caption: Workflow for the in vitro metabolism assay of this compound.
Caption: Proposed metabolic pathways for this compound.
Discussion
The results from this in vitro metabolism assay provide initial insights into the metabolic fate of this compound. The calculated half-life and intrinsic clearance suggest that this compound is moderately metabolized in human liver microsomes. The identification of putative metabolites indicates that the primary metabolic pathways likely involve N-demethylation, N-oxidation, and aromatic hydroxylation, which are common for tertiary amines. The presence of a glucuronidated metabolite suggests that the hydroxylated metabolite can undergo Phase II conjugation.
These findings are crucial for predicting the in vivo clearance and potential drug-drug interactions of this compound. For instance, if specific CYP isozymes are responsible for its metabolism, co-administration with inhibitors or inducers of these enzymes could alter its pharmacokinetic profile.[9][10][11] Further studies, such as reaction phenotyping with specific CYP isozymes and their inhibitors, are recommended to precisely identify the enzymes involved in this compound's metabolism.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro metabolism of this compound using human liver microsomes. The described assays for metabolic stability and metabolite identification are fundamental components of preclinical drug development, offering valuable information for predicting the pharmacokinetic properties and metabolic pathways of new drug candidates. The hypothetical data presented herein serves as an example of the expected outcomes from such studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro identification of the cytochrome P450 isozymes involved in the N-demethylation of the active opioid metabolite nortilidine to bisnortilidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Demelverine Cytotoxicity Assay in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demelverine is a compound with potential therapeutic applications, and understanding its cytotoxic profile is a critical step in its preclinical evaluation. Cytotoxicity assays are essential tools in drug discovery and development for assessing the potential of a compound to cause cell damage or death.[1] These assays are widely used to screen compound libraries for toxic effects and to determine the therapeutic index of potential drug candidates.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound in a cell culture setting using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for determining the number of viable cells.[2][3] Additionally, a plausible signaling pathway for this compound-induced apoptosis is described.
Data Presentation
The cytotoxic effect of this compound was evaluated in the human colorectal cancer cell line, HCT116. Cells were treated with increasing concentrations of this compound for 48 hours, and cell viability was assessed using the MTT assay. The results are summarized in the table below, demonstrating a dose-dependent decrease in cell viability.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.103 | 0.075 | 87.9 |
| 5 | 0.878 | 0.061 | 70.0 |
| 10 | 0.627 | 0.048 | 50.0 |
| 25 | 0.313 | 0.035 | 24.9 |
| 50 | 0.151 | 0.022 | 12.0 |
| 100 | 0.075 | 0.015 | 6.0 |
IC50 Value:
The half-maximal inhibitory concentration (IC50) for this compound in HCT116 cells after 48 hours of treatment was calculated to be 10 µM . This value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol details the steps for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
This compound is hypothesized to induce cytotoxicity in cancer cells by triggering the intrinsic pathway of apoptosis. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.[4][5] The intrinsic pathway is initiated by intracellular stress signals and converges at the mitochondria.
Upon cellular uptake, this compound is proposed to induce mitochondrial stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[6][7] These proteins then oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6]
In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 to form the apoptosome.[1][8] Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[8][9][10] These effector caspases are responsible for the execution phase of apoptosis, where they cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Caption: The intrinsic apoptosis pathway initiated by this compound.
References
- 1. Caspase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Stability Testing of Demelverine in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published literature providing specific stability testing data for demelverine in aqueous solutions is limited. The following application notes and protocols are based on general principles of pharmaceutical stability testing and are intended to serve as a comprehensive guide for the development of a stability-indicating method for this compound or compounds with similar chemical structures. The experimental conditions and data presented are illustrative.
Introduction
This compound is a tertiary amine with the chemical name N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine.[1][2] Understanding the stability of a drug substance like this compound in aqueous solutions is a critical aspect of drug development. Stability testing provides essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period for the drug substance and to recommend storage conditions.
Forced degradation studies are a key component of the drug development process. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions. The goal is to generate degradation products and develop a stability-indicating analytical method that can resolve the drug substance from its degradation products and from any other potential impurities.
This document provides a detailed protocol for conducting stability testing of this compound in aqueous solutions, including forced degradation studies and a proposed stability-indicating HPLC method.
Proposed Analytical Methodology: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the determination of drug substances and their impurities.[3][4] A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound and its potential degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Experimental Protocols
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of sample diluent.
-
Buffer Solutions: Prepare buffer solutions at pH 3 (0.1 N HCl), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂) solution.
Forced Degradation Studies
The objective of forced degradation is to induce the degradation of this compound to an extent that allows for the identification of potential degradation products and the validation of the analytical method.
-
Add 1 mL of this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to volume with sample diluent.
-
Analyze by HPLC.
-
Add 1 mL of this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to volume with sample diluent.
-
Analyze by HPLC.
-
Add 1 mL of this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to volume with sample diluent.
-
Analyze by HPLC.
-
Place a solid sample of this compound in a hot air oven at 105 °C for 24 hours.
-
Prepare a 0.1 mg/mL solution of the stressed sample in sample diluent.
-
Analyze by HPLC.
-
Expose a 0.1 mg/mL solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
Analyze by HPLC.
Stability Study in Aqueous Solutions
This protocol outlines a study to determine the stability of this compound in aqueous solutions at different pH values and temperatures.
-
Prepare solutions of this compound (0.1 mg/mL) in the pH 3, 7, and 9 buffer solutions.
-
Store the solutions at 25 °C and 40 °C.
-
Analyze the solutions by HPLC at initial (T=0), 1, 3, 7, 14, and 30 days.
-
Record the percentage of this compound remaining and the formation of any degradation products.
Data Presentation
The following tables present illustrative data for the stability of a hypothetical compound similar to this compound.
Table 2: Illustrative Forced Degradation Results
| Stress Condition | % this compound Remaining | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 85.2 | 2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 92.5 | 1 |
| Oxidation (3% H₂O₂, RT, 24h) | 78.9 | 3 |
| Thermal (Solid, 105°C, 24h) | 98.1 | 1 |
| Photolytic (Solution, UV/Vis, 24h) | 95.7 | 1 |
Table 3: Illustrative Stability Data in Aqueous Solutions at 40°C
| Time (days) | % this compound Remaining (pH 3) | % this compound Remaining (pH 7) | % this compound Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.1 | 99.8 | 98.5 |
| 3 | 97.5 | 99.5 | 96.2 |
| 7 | 94.2 | 99.1 | 92.8 |
| 14 | 88.9 | 98.2 | 85.4 |
| 30 | 79.3 | 96.5 | 72.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the stability testing of this compound in aqueous solutions.
Caption: Workflow for this compound Stability Testing.
Signaling Pathway
Information regarding the specific signaling pathways associated with the mechanism of action of this compound is not well-documented in publicly available scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research into its pharmacological action would be required to elucidate these pathways.
References
Application Notes and Protocols for the GC-MS Analysis of N-methyldiphenethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of N-methyldiphenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established practices for the analysis of phenethylamines and related compounds, offering a robust starting point for researchers in analytical chemistry, forensic science, and pharmaceutical development.
Introduction
N-methyldiphenethylamine is a substituted phenethylamine derivative with potential applications and interest in various scientific fields. Accurate and reliable analytical methods are crucial for its detection, characterization, and quantification in different matrices. GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity. This document outlines the necessary sample preparation, instrumentation, and data analysis procedures.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of phenethylamines from biological matrices such as urine or plasma.
Reagents and Materials:
-
N-methyldiphenethylamine reference standard
-
Internal Standard (IS) solution (e.g., deuterated N-methyldiphenethylamine or a structurally similar compound like Eicosane)
-
pH 9.0 Ammonium Chloride buffer
-
Concentrated Ammonium Hydroxide
-
Sodium Chloride (NaCl)
-
n-Butyl Chloride
-
Acetic Anhydride or Heptafluorobutyric Anhydride (HFBA) for derivatization
-
Ethyl Acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample (e.g., urine, plasma, or a dissolved solid sample) into a clean glass test tube.
-
Add 50 µL of the Internal Standard solution to each tube.
-
Add approximately 1 g of NaCl and 1 mL of pH 9.0 ammonium chloride buffer.
-
Add 100 µL of concentrated ammonium hydroxide.
-
Vortex the tube to mix the contents thoroughly.
-
Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes to extract the analyte.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-butyl chloride) to a new clean test tube.
-
Derivatization (Optional but Recommended): Add 50 µL of a derivatizing agent like Acetic Anhydride or HFBA. This step can improve chromatographic peak shape and thermal stability.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are a representative starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 minute |
| Ramp 1 | 25°C/min to 200°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Range | 40 - 550 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared with known concentrations of N-methyldiphenethylamine standard and a constant concentration of the internal standard. The following table summarizes representative quantitative data for a structurally related compound, alpha-benzyl-N-methylphenethylamine, which can serve as an estimation for N-methyldiphenethylamine analysis.[1]
| Parameter | Value |
| Linearity Range | 25 - 500 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL[1] |
| Limit of Quantitation (LOQ) | 25 ng/mL[1] |
| Within-run CVs at LOQ | 13 - 20% |
| Between-run CVs at 25 ng/mL | 9 - 28% |
| Between-run CVs at 500 ng/mL | 2.6 - 3.9% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Predicted Mass Spectrum Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for N-methyldiphenethylamine, leading to characteristic ions observed in the mass spectrum.
Caption: Predicted EI fragmentation of N-methyldiphenethylamine.
General Stimulant Signaling Pathway
As a phenethylamine derivative, N-methyldiphenethylamine is presumed to act as a central nervous system stimulant, primarily by increasing the levels of monoamine neurotransmitters in the synaptic cleft.
Caption: General mechanism of action for stimulant compounds.
References
Troubleshooting & Optimization
Troubleshooting Demelverine precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demelverine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as an anticholinergic agent.[1] Its therapeutic and experimental effects stem from its action as a muscarinic acetylcholine receptor antagonist. By blocking these receptors, this compound inhibits the actions of the parasympathetic nervous system. There is evidence to suggest that it may have a higher affinity for M1 and M2 muscarinic receptor subtypes.
Q2: What are the basic physicochemical properties of this compound?
This compound is a tertiary amine with the chemical formula C₁₇H₂₁N.[2] As a tertiary amine with significant hydrocarbon content, its free base form is expected to have low solubility in aqueous solutions. The hydrochloride salt of this compound is also available, which generally exhibits improved water solubility.
Q3: What is the predicted pKa of this compound and why is it important?
The predicted basic pKa of this compound is approximately 9.0. This value is critical because it helps to predict the pH-dependent solubility of the compound. As a basic compound, this compound will be predominantly in its ionized, more soluble form at pH values significantly below its pKa and in its neutral, less soluble form at pH values above its pKa.
Troubleshooting Guide: this compound Precipitation in Buffer
One of the most common challenges encountered when working with this compound in experimental setting is its precipitation in aqueous buffers. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: My this compound solution is cloudy or has visible precipitate.
This is a strong indication that the this compound concentration exceeds its solubility limit under the current buffer conditions.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
1. pH Adjustment:
-
Issue: As a basic compound with a predicted pKa of ~9.0, this compound's solubility is highly pH-dependent. At a pH approaching or exceeding 9.0, the equilibrium will shift towards the less soluble, neutral form, leading to precipitation.
-
Solution:
-
Lower the pH: Adjust the buffer pH to be at least 1-2 pH units below the pKa of this compound (e.g., pH 7.0-8.0). This will ensure that a higher proportion of the compound is in its protonated, more soluble form.
-
Use this compound Hydrochloride: The hydrochloride salt is more readily soluble in aqueous solutions than the free base.
-
2. Concentration Reduction:
-
Issue: The concentration of this compound in your experiment may be exceeding its solubility limit in the chosen buffer, even at an optimal pH.
-
Solution:
-
Determine the working concentration: If possible, perform a preliminary solubility test to determine the approximate solubility of this compound in your buffer at the desired pH and temperature.
-
Reduce the concentration: If the experimental design allows, lower the working concentration of this compound.
-
3. Buffer System and Composition:
-
Issue: The components of your buffer system could be interacting with this compound, leading to precipitation.
-
Solution:
-
Choose a suitable buffer: Phosphate buffers and ammonium acetate buffers are commonly used in HPLC methods for similar compounds and may be good starting points.
-
Avoid high salt concentrations: High ionic strength can sometimes decrease the solubility of organic molecules (salting out). Try reducing the buffer concentration.
-
4. Temperature Effects:
-
Issue: Temperature can influence the solubility of compounds.
-
Solution:
-
Gentle warming: In some cases, gentle warming of the solution can help dissolve the precipitate. However, be cautious as this could affect the stability of this compound or other components in your experiment. Always check for temperature sensitivity of your reagents.
-
Maintain consistent temperature: Ensure that the temperature of your solutions is consistent throughout the experiment to avoid precipitation due to temperature fluctuations.
-
5. Use of Co-solvents:
-
Issue: If the above steps are not sufficient, the inherent low aqueous solubility of this compound may be the limiting factor.
-
Solution:
-
Introduce a co-solvent: Adding a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of this compound. It is crucial to ensure that the chosen co-solvent and its concentration are compatible with your experimental system and do not interfere with the assay.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₁N | [2] |
| Molecular Weight | 239.36 g/mol | [2] |
| Appearance | Solid powder | MedKoo Biosciences |
| Predicted pKa (basic) | ~9.0 | Estimated from chemical structure |
| Form | Free base, Hydrochloride salt | [3] |
Table 2: General Solubility of Tertiary Amines
| Solvent | General Solubility Trend | Rationale |
| Water (acidic pH) | Higher | Protonation of the amine group increases polarity. |
| Water (neutral/alkaline pH) | Lower | The neutral form is less polar. |
| Organic Solvents (e.g., DMSO, Ethanol) | Generally Good | "Like dissolves like" principle; non-polar groups interact favorably. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound hydrochloride.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Initial Solubilization: Add a small volume of a suitable organic solvent, such as DMSO or ethanol, to the powder and vortex until fully dissolved.
-
Dilution with Buffer: Gradually add the desired aqueous buffer to the dissolved this compound concentrate while continuously mixing. It is recommended to use a buffer with a pH of at least 1-2 units below the pKa of this compound (e.g., pH 7.0-7.4).
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Note: The final concentration of the organic solvent should be kept to a minimum and tested for compatibility with the downstream experimental assay.
Signaling Pathway
As a muscarinic acetylcholine receptor antagonist, this compound blocks the signaling cascade initiated by the binding of acetylcholine to these G-protein coupled receptors. The following diagram illustrates the general mechanism of action.
Caption: Antagonistic action of this compound on muscarinic acetylcholine receptor signaling.
References
Technical Support Center: Optimizing Demelverine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demelverine. The information is designed to help optimize incubation times and address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a spasmolytic agent with a papaverine-like and anticholinergic mechanism of action. Its primary effect is to relax smooth muscle tissue. This is thought to occur through a combination of two main pathways:
-
Inhibition of Phosphodiesterases (PDEs): Similar to papaverine, this compound may inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these second messengers lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets that promote smooth muscle relaxation by decreasing intracellular calcium concentrations.
-
Anticholinergic Activity: this compound may also act as a muscarinic receptor antagonist. By blocking the binding of acetylcholine (ACh) to these receptors on smooth muscle cells, it prevents the signaling cascade that leads to contraction.
Q2: What are the common in vitro assays used to assess this compound's activity?
Common in vitro assays for this compound include:
-
Smooth Muscle Contraction Assays: Using isolated tissue preparations (e.g., ileum, trachea, or aortic rings) in an organ bath, the ability of this compound to relax pre-contracted muscle is measured.
-
Phosphodiesterase (PDE) Activity Assays: These are typically cell-free assays that measure the ability of this compound to inhibit the enzymatic activity of specific PDE isoforms.
-
Muscarinic Receptor Binding Assays: These assays determine the affinity of this compound for muscarinic acetylcholine receptors, often using radioligand binding techniques.
-
Intracellular Calcium ([Ca2+]) Imaging: Using fluorescent calcium indicators in cultured smooth muscle cells, this assay measures the effect of this compound on intracellular calcium levels, both basal and agonist-stimulated.
Q3: Why is optimizing the incubation time for this compound important?
Optimizing the incubation time is critical for obtaining accurate and reproducible results.
-
Insufficient incubation time may lead to an underestimation of this compound's potency (a higher IC50 or EC50 value) as the drug may not have reached its target and elicited its full biological effect.
-
Excessive incubation time could lead to non-specific effects, cytotoxicity, or drug degradation, potentially confounding the results.
Q4: How do I determine the optimal incubation time for my specific assay?
The optimal incubation time should be determined empirically by performing a time-course experiment. This involves incubating the cells or tissues with a fixed concentration of this compound for varying durations and measuring the biological response at each time point. The optimal time is typically the point at which the response reaches a stable plateau.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/tissues. | - Inconsistent tissue/cell seeding density.- Pipetting errors.- Temperature fluctuations.- Insufficient mixing of reagents. | - Ensure uniform cell seeding or use tissue segments of similar size and weight.- Use calibrated pipettes and proper technique.- Maintain a stable temperature throughout the experiment.- Gently mix all solutions before and during application. |
| No or very weak response to this compound. | - Incorrect drug concentration.- Degraded this compound stock solution.- Insufficient incubation time.- Low receptor expression or PDE activity in the chosen cell/tissue model. | - Prepare fresh dilutions and verify the concentration.- Prepare a fresh stock solution of this compound.- Perform a time-course experiment to determine the optimal incubation time.- Use a different cell line or tissue type known to express the target receptors/enzymes. |
| Inconsistent dose-response curve. | - Sub-optimal incubation time.- Drug precipitation at higher concentrations.- Non-specific binding or off-target effects. | - Re-evaluate the incubation time with a time-course experiment.- Check the solubility of this compound in your assay buffer.- Reduce the highest concentrations tested or use a different assay to confirm the mechanism. |
| Cell death or tissue damage observed. | - Cytotoxicity at the tested concentrations.- Prolonged incubation time.- Contamination of cell culture or buffer. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Reduce the incubation time.- Use sterile techniques and fresh, sterile reagents. |
Experimental Protocols & Data Presentation
Optimizing Incubation Time: A Time-Course Experiment
To determine the optimal incubation time for this compound in a smooth muscle relaxation assay, a time-course experiment is essential.
Objective: To identify the incubation duration at which this compound produces a maximal and stable relaxation of pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., rat ileum) and mount it in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with buffer changes every 15 minutes.
-
Contraction: Induce a submaximal, stable contraction using an agonist such as carbachol (a muscarinic agonist) or KCl.
-
Time-Course Incubation: Once the contraction has plateaued, add a fixed, effective concentration of this compound (e.g., its approximate EC50 if known, or a concentration from a preliminary experiment) to the organ bath.
-
Data Recording: Continuously record the muscle tension for a prolonged period (e.g., 60 minutes or more).
-
Analysis: Measure the percentage of relaxation at various time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes) after the addition of this compound.
-
Determination of Optimal Time: The optimal incubation time is the point at which the relaxation effect of this compound reaches a stable maximum.
Data Presentation: Time-Course of this compound-Induced Relaxation
The results of a time-course experiment can be summarized in a table as shown below. This table should be populated with your experimental data.
| Incubation Time (minutes) | % Relaxation (Mean ± SEM) |
| 5 | Enter your data here |
| 10 | Enter your data here |
| 15 | Enter your data here |
| 20 | Enter your data here |
| 30 | Enter your data here |
| 45 | Enter your data here |
| 60 | Enter your data here |
Note: The optimal incubation time is the duration after which the % relaxation does not significantly increase further.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound's spasmolytic action.
Caption: Proposed signaling pathways of this compound's spasmolytic action.
Experimental Workflow
The following diagram outlines the logical workflow for optimizing this compound's incubation time in an assay.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Overcoming Poor Solubility of Demelverine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Demelverine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its solubility important?
This compound is a muscle relaxant used to prevent and treat muscle spasms.[1] Its hydrochloride salt form is intended to improve its physicochemical properties, including solubility.[2][3] For effective oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Poor aqueous solubility can lead to low bioavailability, reduced therapeutic efficacy, and variability in patient response.
Q2: I am observing low dissolution of my this compound hydrochloride powder in aqueous buffers. What are the initial steps to troubleshoot this?
Low dissolution can be attributed to several factors. Here are the initial troubleshooting steps:
-
Verify Particle Size: Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.[5] Consider if micronization or nanonization of your powder could be beneficial.
-
Assess pH of the Dissolution Medium: The solubility of ionizable drugs, like this compound hydrochloride, is highly dependent on the pH of the medium. Experiment with a range of pH values to determine the optimal pH for dissolution.
-
Investigate Different Polymorphs: The crystalline form (polymorph) of a drug can significantly impact its solubility. Amorphous forms are generally more soluble than crystalline forms.
-
Check for Agglomeration: Poorly soluble powders can form agglomerates, reducing the effective surface area for dissolution. Gentle agitation or the use of a wetting agent can help to disperse the particles.
Q3: What are the common strategies to enhance the solubility of a poorly soluble hydrochloride salt like this compound hydrochloride?
Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs):
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, enhancing the dissolution rate.[6][7][8]
-
Modification of Crystal Habit: Exploring different polymorphs or creating an amorphous form can increase solubility.[7]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution.[7]
-
-
Chemical Modifications:
-
pH Adjustment: For a weakly basic drug, lowering the pH of the solution will increase the concentration of the more soluble ionized form.
-
Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[5][6][8]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[7]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
Problem: You are observing significant variability in the measured solubility of this compound hydrochloride across different experimental batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Equilibrium Not Reached | The "shake-flask" method is the gold standard for determining equilibrium solubility. Ensure you are allowing sufficient time for the solution to reach equilibrium (typically 24-48 hours) with continuous agitation.[6][7] |
| Temperature Fluctuations | Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.[7] |
| Inaccurate pH Measurement | The pH of the buffer solution can influence solubility. Calibrate your pH meter before each use and ensure the pH of the final saturated solution is measured and recorded. |
| Degradation of the Compound | If this compound hydrochloride is unstable in the chosen solvent, this can lead to inconsistent results. Assess the stability of the compound under your experimental conditions using a suitable analytical method like HPLC. |
Issue 2: Precipitation of this compound Hydrochloride Upon Dilution
Problem: A stock solution of this compound hydrochloride in an organic solvent precipitates when diluted with an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The primary reason is the low intrinsic aqueous solubility of the free base form of this compound. |
| Change in Solvent Polarity | The addition of an aqueous buffer drastically changes the polarity of the solvent system, causing the less polar drug to precipitate. |
| Solutions | 1. Use a Co-solvent System: Prepare the final solution in a mixture of the organic solvent and the aqueous buffer. Determine the optimal co-solvent ratio that maintains the drug in solution. 2. pH Adjustment: Ensure the pH of the final aqueous solution is low enough to keep this compound in its protonated, more soluble form. 3. Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins in the aqueous dilution buffer to enhance the solubility of the drug. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound hydrochloride powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound hydrochloride in the selected buffer.
Data Presentation:
The following table can be used to record and compare the solubility of this compound hydrochloride under different conditions.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 7.0 | 25 | Data to be determined | Data to be determined |
| 0.1 N HCl | 1.0 | 25 | Data to be determined | Data to be determined |
| PBS | 7.4 | 37 | Data to be determined | Data to be determined |
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol describes a method for screening different co-solvents to improve the solubility of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer (e.g., water or PBS)
-
A selection of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with the aqueous buffer at different volume ratios (e.g., 10%, 20%, 30% v/v of the co-solvent).
-
For each co-solvent mixture, determine the solubility of this compound hydrochloride using the shake-flask method as described in Protocol 1.
-
Plot the solubility of this compound hydrochloride as a function of the co-solvent concentration.
-
The co-solvent system that provides the highest solubility with the lowest concentration of the organic solvent is generally preferred.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | Data to be determined |
| 20 | Data to be determined | |
| 30 | Data to be determined | |
| Propylene Glycol | 10 | Data to be determined |
| 20 | Data to be determined | |
| 30 | Data to be determined |
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
Demelverine assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demelverine. Given the limited specific public information on this compound, this guide leverages data from the structurally and functionally similar antispasmodic compound, Drotaverine, to provide relevant and detailed support.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While specific literature on this compound's signaling pathway is scarce, it is classified as a papaverine-like spasmolytic.[1] Its mechanism is likely analogous to that of Drotaverine, a well-characterized antispasmodic. Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[2][3] Inhibition of PDE4 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels.[2][4] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates myosin light chain kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, ultimately resulting in smooth muscle relaxation.[3][5]
Q2: What are the common analytical methods for quantifying papaverine-like compounds such as this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of papaverine-like compounds in bulk, pharmaceutical formulations, and biological samples.[6][7][8] UV-Spectrophotometry can also be used for quantification in simpler matrices.[9]
Q3: We are observing significant batch-to-batch variability in our this compound cell-based assay. What are the potential causes?
A3: Reproducibility issues in cell-based assays are common and can stem from several factors. These include inconsistencies in cell line passage number, variations in cell culture conditions, and the quality of reagents.[2] Operator-dependent variability in cell handling and pipetting techniques can also introduce significant errors.[3] It is crucial to standardize all aspects of the assay protocol and ensure consistent execution across all experiments.
Q4: Our HPLC assay for this compound shows inconsistent retention times. What should we investigate?
A4: Fluctuations in HPLC retention times are often linked to issues with the mobile phase, column, or overall system stability. Specific factors to investigate include:
-
Mobile Phase: Inconsistent pH, improper mixing or degassing, or degradation of mobile phase components.[6]
-
Column: Temperature fluctuations, column fouling from sample matrix components, or degradation of the stationary phase.[10]
-
System: Leaks in the system, or instability in the pump's flow rate.[10]
Troubleshooting Guides
HPLC Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Variable Peak Area | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and the injection loop is completely filled. Manually inspect for air bubbles in the syringe. |
| Sample degradation. | Analyze samples promptly after preparation. If necessary, investigate sample stability under different storage conditions (e.g., temperature, light exposure). | |
| Non-linear detector response. | Ensure the sample concentration falls within the linear range of the detector. Dilute samples if necessary. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Presence of secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. | Flush the system with a strong solvent. Use fresh, HPLC-grade solvents and filter them before use. |
| Carryover from a previous injection. | Implement a robust needle wash protocol between injections. |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Uneven cell seeding density. | Ensure cells are thoroughly resuspended before plating. Use a multichannel pipette with care to avoid introducing bubbles. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or buffer to maintain humidity. | |
| Temperature or CO2 gradients in the incubator. | Ensure the incubator is properly calibrated and provides uniform conditions. Allow plates to equilibrate to room temperature before adding reagents. | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration or incubation time. | Perform a matrix experiment to optimize the concentrations of all critical reagents and determine the optimal incubation time. |
| High background signal. | Wash cells thoroughly to remove any interfering substances. Evaluate different assay buffers to minimize background. | |
| Cell stress or death. | Ensure proper cell handling techniques. Test for mycoplasma contamination, which can affect cell health and assay performance. |
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC (Adapted from Drotaverine HCl methods)
This protocol provides a general framework for the quantification of this compound in a pharmaceutical formulation. Optimization will be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
3. Preparation of Mobile Phase:
-
Prepare a 0.05 M KH2PO4 buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.
-
Adjust the pH of the buffer to 3.5 with orthophosphoric acid.
-
The mobile phase consists of a mixture of Methanol and 0.05 M KH2PO4 buffer (pH 3.5) in a 55:45 (v/v) ratio.[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
5. Preparation of Sample Solution:
-
For a tablet formulation, weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 10 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
6. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : 0.05 M KH2PO4 (pH 3.5) (55:45 v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be 241 nm as used for Drotaverine).[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C.
7. Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Caption: Logical workflow for troubleshooting common HPLC assay issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. Drotaverine Hydrochloride: Uses, Dose, Side Effects and Cost [pacehospital.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Demelverine activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Demelverine, with a specific focus on the critical role of pH in its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a spasmolytic agent, indicating it relieves spasms of smooth muscle. Its action is described as "papaverine-like," suggesting it acts as a direct smooth muscle relaxant. While the precise molecular targets are not fully elucidated, compounds of this class typically do not act on specific receptors but rather exert their effects through mechanisms such as the inhibition of phosphodiesterases or blockade of calcium channels. This leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Q2: What is the optimal pH for this compound's biological activity?
The optimal pH for this compound's activity has not been definitively established in the scientific literature. However, for in vitro experiments involving isolated smooth muscle tissue, it is crucial to maintain the physiological pH of the tissue bath. For intestinal smooth muscle preparations, this is typically in the range of pH 7.0 to 7.4, which is maintained by physiological salt solutions like Tyrode's solution.[1][2][3][4] The intracellular pH of smooth muscle cells is also tightly regulated to around 7.06-7.1.[5][6] Deviations from this physiological pH range can significantly impact muscle contractility, independent of the drug's activity.[7][8]
Q3: How does pH affect the solubility of this compound?
This compound is a tertiary amine and is available as this compound Hydrochloride.[9] Like other amine-containing drugs, its solubility is highly pH-dependent. The hydrochloride salt is expected to be more soluble in acidic solutions where the amine group is protonated. As the pH increases and the amine becomes deprotonated (the free base form), the solubility in aqueous solutions is likely to decrease significantly. For instance, the similar compound papaverine hydrochloride has been shown to be soluble at a pH below 4.0 but precipitates at a pH of 5.0 or higher.[10]
Q4: How should I prepare a stock solution of this compound?
Given the pH-dependent solubility, it is recommended to prepare a concentrated stock solution of this compound Hydrochloride in a slightly acidic vehicle, such as water for injection or a dilute acid like 0.1N HCl, to ensure complete dissolution. This acidic stock can then be diluted into the physiological buffer of your experimental system. It is crucial to ensure that the final concentration of the acidic vehicle in the tissue bath does not significantly alter the overall pH of the physiological solution.
Q5: Can I adjust the pH of my this compound solution?
Yes, but with caution. If you need to adjust the pH of a this compound solution, it is critical to be aware of its potential to precipitate at higher pH values. If precipitation occurs upon adjusting the pH towards the physiological range, this can lead to inaccurate dosing and unreliable experimental results. It is advisable to perform a small-scale test to check for precipitation when adjusting the pH of your this compound solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the tissue bath upon adding this compound. | The pH of the physiological buffer is causing the this compound free base to precipitate out of solution. | 1. Prepare a more dilute stock solution of this compound Hydrochloride. 2. Add the this compound stock solution to the tissue bath slowly while stirring to facilitate rapid mixing and minimize localized high concentrations. 3. Consider using a co-solvent in your stock solution, but ensure it does not affect the biological activity of the tissue preparation. |
| Inconsistent or no observable effect of this compound. | 1. Loss of drug due to precipitation. 2. Degradation of this compound at the experimental pH. 3. Sub-optimal health of the isolated tissue. | 1. Visually inspect for any precipitation. If observed, address the solubility issue as described above. 2. While specific data is lacking, prepare fresh solutions for each experiment to minimize potential degradation. 3. Ensure the isolated tissue is properly prepared and maintained in oxygenated physiological salt solution at the correct temperature. |
| Observed effect is not dose-dependent. | 1. Saturation of the drug's effect at the concentrations tested. 2. Issues with drug solubility at higher concentrations leading to precipitation. | 1. Test a wider range of concentrations, including lower doses. 2. At higher concentrations, be vigilant for any signs of precipitation. Consider the solubility limits when designing your dose-response curve. |
| The pH of the tissue bath changes after adding this compound. | The acidic stock solution of this compound is altering the pH of the buffered physiological solution. | 1. Use a more concentrated stock solution to minimize the volume added to the tissue bath. 2. Ensure your physiological salt solution is adequately buffered to resist pH changes. 3. Measure the pH of the tissue bath after adding the highest concentration of this compound to confirm it remains within the acceptable physiological range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound Hydrochloride.
Materials:
-
This compound Hydrochloride (MW: 275.81 g/mol )
-
Sterile, deionized water
-
0.1N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 2.76 mg of this compound Hydrochloride.
-
Dissolve the this compound Hydrochloride in 900 µL of sterile, deionized water.
-
If the compound does not fully dissolve, add 0.1N HCl dropwise while vortexing until the solution is clear.
-
Bring the final volume to 1 mL with sterile, deionized water.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound's Spasmolytic Activity on Isolated Ileum
Objective: To determine the dose-dependent effect of this compound on acetylcholine-induced contractions in isolated rat ileum.
Materials:
-
Isolated rat ileum segment
-
Organ bath with an isometric force transducer
-
Tyrode's solution (pH 7.4)
-
Acetylcholine (ACh)
-
This compound Hydrochloride stock solution (10 mM)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Set up the organ bath with Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Mount a 2-3 cm segment of the isolated rat ileum in the organ bath under a resting tension of 1 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Tyrode's solution every 15 minutes.
-
Induce a submaximal contraction with a fixed concentration of ACh (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the relaxation of the smooth muscle as a percentage of the initial ACh-induced contraction.
-
Construct a dose-response curve to determine the IC50 of this compound.
Data Presentation
Table 1: pH-Dependent Solubility of Papaverine Hydrochloride (A this compound Analogue)
| pH | Solubility | Observation |
| < 4.0 | Soluble | Clear solution |
| ≥ 5.0 | Insoluble | Precipitation occurs |
| Data derived from studies on papaverine hydrochloride, a compound with similar chemical properties to this compound.[10] |
Table 2: Composition of Tyrode's Solution for In Vitro Smooth Muscle Experiments
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 2.7 |
| CaCl2 | 1.8 |
| MgCl2 | 1.0 |
| NaH2PO4 | 0.4 |
| NaHCO3 | 12 |
| Glucose | 5.6 |
| The final solution should be bubbled with carbogen gas to maintain a pH of approximately 7.4. |
Visualizations
Caption: Postulated signaling pathway for this compound's spasmolytic action.
Caption: General experimental workflow for assessing this compound's activity.
Caption: Relationship between pH, solubility, and activity of this compound.
References
- 1. abbexa.com [abbexa.com]
- 2. Does pH of tyrode solution modify glucose and electrolyte jejunal absorption in rats? [scirp.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Smooth muscle intracellular pH: measurement, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pH regulation and buffering power in gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. The pH analysis of papaverine-phentolamine and prostaglandin E1 for pharmacologic erection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Demelverine Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies observed in the efficacy of Demelverine during replicate experiments. The guidance is tailored for researchers, scientists, and drug development professionals working with this spasmolytic agent.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is classified as a spasmolytic agent with anticholinergic properties. Its primary mechanism is believed to involve the blockade of muscarinic receptors on smooth muscle cells, which antagonizes the contractile effects of acetylcholine. Additionally, like many spasmolytics, it may exert its effects through the modulation of intracellular calcium levels, potentially by blocking L-type calcium channels, which are crucial for smooth muscle contraction.
Q2: We are observing significant variability in the dose-response curves for this compound across different experimental days. What are the likely causes?
A2: Variability in dose-response curves can stem from several factors. These can be broadly categorized into reagent-related issues, experimental procedure deviations, and tissue-specific variability. It is crucial to systematically investigate each of these potential sources. Refer to the troubleshooting guides below for a detailed checklist of factors to consider.
Q3: How critical is the stability of the this compound stock solution?
A3: The stability of your this compound stock solution is paramount. Degradation of the compound will lead to a lower effective concentration and consequently, reduced efficacy. Stock solutions should be prepared fresh from a high-purity powder for each set of experiments. If storage is necessary, aliquots should be stored at -20°C or -80°C in a suitable solvent and protected from light. Avoid repeated freeze-thaw cycles.
Q4: Can the source or preparation of the isolated tissue affect the experimental outcome?
A4: Absolutely. The physiological state of the isolated tissue (e.g., ileum, trachea, bladder) is a significant source of variability. Factors such as the age and health of the animal source, the dissection technique, the time between tissue isolation and experimentation, and the composition of the physiological salt solution can all impact the tissue's responsiveness to both contractile agents and inhibitors like this compound.
Troubleshooting Guides
Inconsistent IC50 Values for this compound
If you are observing significant day-to-day or even intra-day variation in the calculated IC50 values for this compound in your smooth muscle contraction assays, consider the following troubleshooting steps.
Hypothetical Data Illustrating Inconsistent IC50 Values:
| Experiment Date | Agonist Used (e.g., Carbachol) | This compound IC50 (µM) | Observer | Notes |
| 2025-10-27 | 1 µM | 5.2 | Researcher A | Standard protocol followed. |
| 2025-10-28 | 1 µM | 15.8 | Researcher B | New batch of physiological salt solution used. |
| 2025-10-29 | 1 µM | 4.9 | Researcher A | Used freshly prepared this compound stock. |
| 2025-10-30 | 1 µM | 10.5 | Researcher A | Extended equilibration time for tissues. |
Troubleshooting Checklist:
| Category | Parameter to Check | Recommended Action |
| Reagents | This compound Stock Solution | Prepare fresh for each experiment. Verify purity of the compound. |
| Solvent for this compound | Ensure the final solvent concentration does not affect tissue contractility. Perform solvent control experiments. | |
| Physiological Salt Solution (PSS) | Prepare fresh daily. Check pH and osmolarity. Ensure proper aeration with carbogen (95% O2, 5% CO2). | |
| Agonist Stock Solution | Prepare fresh or use validated stored aliquots. Avoid repeated freeze-thaw cycles. | |
| Experimental Protocol | Tissue Preparation | Standardize dissection procedure. Minimize time from isolation to experiment. Handle tissue gently to avoid damage. |
| Equilibration Time | Ensure a consistent and adequate equilibration period for the tissue in the organ bath before adding any compounds. | |
| Incubation Time with this compound | Standardize the pre-incubation time with this compound before adding the agonist. | |
| Washing Steps | Ensure thorough and consistent washing of the tissue between different concentrations and compounds. | |
| Equipment | Organ Bath Temperature | Maintain a constant and accurate temperature (typically 37°C). Calibrate the thermostat regularly. |
| Tension Transducer | Calibrate the force transducer before each experiment. | |
| Data Acquisition System | Ensure the software and hardware are functioning correctly and settings are consistent. |
Methodologies for Key Experiments
Isolated Tissue Contraction Assay
This protocol outlines a standard method for assessing the spasmolytic activity of this compound on an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
This compound hydrochloride
-
Agonist (e.g., Carbachol, Acetylcholine)
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Prepare fresh Krebs-Henseleit solution and aerate with carbogen gas. Maintain the solution at 37°C.
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath containing the aerated Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Induce a submaximal contraction with a fixed concentration of the agonist (e.g., 1 µM Carbachol).
-
Once the contraction has reached a stable plateau, add increasing cumulative concentrations of this compound to the bath.
-
Record the relaxation at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly and allow it to return to baseline before starting the next concentration-response curve.
-
Calculate the IC50 value of this compound from the resulting concentration-response curve.
Visualizations
Proposed Signaling Pathway for this compound's Spasmolytic Action
The following diagram illustrates the potential dual mechanism of this compound in inducing smooth muscle relaxation.
Caption: Proposed dual mechanism of this compound.
Experimental Workflow for Investigating Inconsistent Efficacy
This workflow provides a logical sequence of steps to identify the source of variability in this compound experiments.
Caption: Troubleshooting workflow for inconsistent results.
Technical Support Center: Demelverine LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Demelverine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] Given this compound is a basic compound, it is susceptible to ion suppression from various matrix components, especially when using electrospray ionization (ESI).
Q2: What are the common sources of matrix effects in plasma samples?
A2: In biological matrices like plasma, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1][3] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A solution of this compound is continuously infused into the LC flow after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of this compound indicate the presence of matrix effects.[4][5]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix.[1][4] The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard, ideally a stable isotope-labeled version of this compound, can help compensate for matrix effects. The IS is added to the sample before preparation and experiences similar ionization suppression or enhancement as the analyte. By using the analyte-to-IS peak area ratio for quantification, the variability introduced by the matrix can be minimized.
Q5: What are the regulatory guidelines regarding the evaluation of matrix effects for bioanalytical methods?
A5: Regulatory bodies like the FDA and EMA, through the International Council for Harmonisation (ICH) M10 guideline, require the evaluation of matrix effects during the validation of bioanalytical methods.[6][7][8] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or splitting for this compound | Inadequate chromatographic separation from matrix components. | - Optimize the LC gradient to better separate this compound from interfering peaks.- Evaluate a different stationary phase (e.g., HILIC if this compound is polar).- Adjust the mobile phase pH to ensure consistent ionization of this compound. |
| High variability in this compound signal between replicate injections of the same sample | Inconsistent matrix effects. | - Improve the sample preparation method to more effectively remove matrix components (see protocols below).- Use a stable isotope-labeled internal standard for this compound.- Check for and resolve any issues with the LC or MS system stability. |
| Low recovery of this compound | Inefficient extraction from the matrix. | - Optimize the sample preparation protocol (e.g., change the protein precipitation solvent or the SPE sorbent and elution solvent).- Ensure the pH of the sample and extraction solvents are optimal for this compound's solubility and retention. |
| Significant ion suppression observed in the post-column infusion experiment at the retention time of this compound | Co-elution of matrix components that suppress this compound's ionization. | - Modify the chromatographic method to shift the retention time of this compound to a region with minimal matrix effects.- Employ a more rigorous sample cleanup technique, such as Solid-Phase Extraction (SPE), to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol provides a method to quantify the matrix effect for this compound in human plasma.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank human plasma sample using the chosen sample preparation method (e.g., protein precipitation). Spike the resulting extract with this compound to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank human plasma sample with this compound at the same concentration as Set A and then perform the extraction procedure.
2. LC-MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS method for this compound.
3. Data Analysis:
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas based on the peak areas obtained:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
A Matrix Effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[9]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for removing the majority of proteins from plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
2. Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
4. Evaporation and Reconstitution (Optional):
-
To increase the concentration of this compound, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a suitable volume of the initial mobile phase.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can effectively remove phospholipids and other interfering substances.
1. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.
2. Sample Loading:
-
Pre-treat 1 mL of plasma sample by adding 1 mL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
4. Elution:
-
Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for this compound to illustrate the calculations.
| Sample Set | Description | Mean Peak Area (n=3) | Calculated Parameter | Result |
| Set A | This compound in neat solution | 500,000 | - | - |
| Set B | This compound spiked post-extraction | 350,000 | Matrix Effect | 70% (Ion Suppression) |
| Set C | This compound spiked pre-extraction | 315,000 | Recovery | 90% |
| Process Efficiency | 63% |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Enterohepatic Recirculation-Mediated Reabsorption of Aristolochic Acid I: Revealed by Toxicokinetics and Metabolite Identification in Rats [mdpi.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
A Comparative Analysis of Demelverine and Papaverine for Smooth Muscle Relaxation: A Review of Available Evidence
A comprehensive comparison between demelverine and papaverine for their efficacy in smooth muscle relaxation is not feasible at this time due to a significant lack of available scientific literature and experimental data on this compound. While papaverine is a well-documented smooth muscle relaxant with a long history of clinical use and extensive research into its mechanism of action, this compound remains a largely uncharacterized compound in the public domain of scientific research.
Initial database searches identify this compound, also known by its chemical name N-methyldiphenethylamine, and classify it broadly as an anticholinergic agent. However, this classification does not provide specific details about its effects on smooth muscle or its mechanism of action in this context. Crucially, there is a notable absence of published experimental studies, clinical trials, or any quantitative data—such as EC50 or IC50 values—that would be necessary to form a basis for a meaningful comparison with papaverine.
In contrast, papaverine is an opium alkaloid that has been extensively studied. It is known to exert its smooth muscle relaxant effects through multiple mechanisms.
Papaverine: A Multi-Modal Mechanism of Action
Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively, initiating a cascade of events that culminates in smooth muscle relaxation.
Key downstream effects of elevated cAMP and cGMP include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): Reduced MLCK activity prevents the phosphorylation of myosin, a critical step for muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): Increased MLCP activity promotes the dephosphorylation of myosin, leading to relaxation.
-
Modulation of Ion Channel Activity: Papaverine is also thought to influence calcium ion (Ca2+) channels, leading to a decrease in intracellular calcium concentrations, which is essential for muscle contraction.
The following diagram illustrates the generally accepted signaling pathway for papaverine-induced smooth muscle relaxation.
Conclusion
Without accessible experimental data for this compound, a direct and objective comparison of its smooth muscle relaxant properties with those of papaverine is not possible. The scientific community would require published studies detailing this compound's in vitro and in vivo effects, including concentration-response curves on various smooth muscle preparations, and investigations into its molecular mechanism of action. Until such data becomes available, papaverine remains the well-characterized agent of the two. Researchers and drug development professionals are encouraged to consult established pharmacological literature for information on papaverine and to be aware of the current data gap concerning this compound.
Comparative Analysis of Demelverine and Verapamil: A Review of Available Evidence
A comprehensive comparative analysis of Demelverine and verapamil is challenging due to a significant disparity in the available scientific literature. Verapamil, a well-established calcium channel blocker, has been extensively studied, with a wealth of experimental and clinical data. In contrast, information on this compound is sparse, limiting a direct, data-driven comparison. This guide synthesizes the available information on both compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
Verapamil: A Detailed Profile
Verapamil is a widely used medication classified as a class-IV antiarrhythmic agent and a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This blockade reduces the influx of calcium ions, leading to a range of physiological effects.
Mechanism of Action
By blocking calcium channels, verapamil exerts its effects on multiple physiological processes:
-
Cardiovascular System: In the heart, verapamil slows the heart rate and reduces myocardial contractility by inhibiting calcium influx in the sinoatrial (SA) and atrioventricular (AV) nodes.[2] This action is beneficial in treating certain types of tachyarrhythmias.
-
Vascular System: Verapamil induces relaxation of vascular smooth muscle, leading to vasodilation.[2] This effect reduces peripheral vascular resistance and lowers blood pressure, making it an effective treatment for hypertension.[3] The vasodilation also improves blood flow, which is beneficial in managing angina.[1][2]
Therapeutic Uses
Verapamil is indicated for the treatment of a variety of cardiovascular conditions, including:
-
Hypertension (high blood pressure)[3]
-
Angina pectoris (chest pain)[3]
-
Supraventricular tachyarrhythmias (irregular heartbeats)[4]
Signaling Pathway of Verapamil
Caption: Signaling pathway of Verapamil in vascular smooth muscle cells.
Experimental Data: Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | 10-35% (due to high first-pass metabolism) | [1] |
| Protein Binding | 90% | [1] |
| Volume of Distribution | 3-5 L/kg | [1] |
| Peak Plasma Time | 1-2 hours (oral) | [1] |
| Metabolism | Hepatic (liver) | [1] |
| Elimination Half-life | 2.8 - 7.4 hours | [1] |
| Excretion | 70% urine, 16% feces | [1] |
Experimental Protocols
Due to the vast number of studies on verapamil, specific experimental protocols are extensive. A common in-vitro experiment to demonstrate its vasodilatory effect involves:
Protocol: Assessment of Vasorelaxant Effect on Isolated Aortic Rings
-
Tissue Preparation: Thoracic aortas are isolated from experimental animals (e.g., rats). The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Verapamil Administration: Once a stable contraction is achieved, cumulative concentrations of verapamil are added to the organ bath.
-
Data Recording: The isometric tension of the aortic rings is continuously recorded using a force transducer. The relaxant effect of verapamil is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
This compound: A Sparsely Characterized Compound
This compound is described as a muscle relaxant and an antispasmodic agent. The available information suggests it has a papaverine-like mechanism of action. Papaverine is a non-specific smooth muscle relaxant. Some sources also classify this compound as an anticholinergic agent.
Mechanism of Action
The precise mechanism of action of this compound is not well-documented in readily available scientific literature. Based on its classification, its potential mechanisms may include:
-
Papaverine-like activity: This suggests it may act as a non-specific smooth muscle relaxant, potentially through phosphodiesterase inhibition, leading to increased intracellular cyclic AMP and subsequent relaxation.
-
Anticholinergic activity: This implies that it may block muscarinic receptors, thereby inhibiting the effects of acetylcholine. This would be particularly relevant in reducing smooth muscle spasms.
Without dedicated experimental studies, the exact signaling pathways remain speculative.
Therapeutic Uses
This compound is indicated for the prevention and treatment of muscle spasms.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathways of this compound in smooth muscle cells.
Comparative Summary
| Feature | This compound | Verapamil |
| Drug Class | Spasmolytic, Anticholinergic (putative) | Calcium Channel Blocker, Class-IV Antiarrhythmic |
| Primary Mechanism | Papaverine-like smooth muscle relaxation, potential muscarinic receptor blockade | Inhibition of L-type calcium channels |
| Primary Site of Action | Smooth muscle | Cardiac and vascular smooth muscle |
| Therapeutic Uses | Muscle spasms | Hypertension, Angina, Arrhythmias |
| Experimental Data | Limited to non-existent in public domain | Extensive preclinical and clinical data available |
Conclusion
While both this compound and verapamil can induce smooth muscle relaxation, their underlying mechanisms and therapeutic applications appear to be distinct. Verapamil is a well-characterized cardiovascular drug with a specific mechanism of action centered on calcium channel blockade. This compound, on the other hand, is a less-studied compound, with its effects attributed to a more general, papaverine-like and potentially anticholinergic activity. A definitive, data-driven comparative analysis is not feasible without further experimental investigation into the pharmacology of this compound. Researchers interested in this compound would need to conduct foundational studies to elucidate its mechanism of action and generate the quantitative data necessary for a robust comparison with well-established drugs like verapamil.
References
A Researcher's Guide to Validating the Purity of Demelverine
For researchers and scientists engaged in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical, foundational step. This guide provides a comparative framework for validating the purity of Demelverine, a spasmolytic agent with a papaverine-like action, for research use.[1] While specific impurity data for this compound is not extensively published, this document outlines the standard analytical methodologies and best practices applicable to its qualification, drawing parallels with similar compounds where relevant.
Understanding this compound and its Analytical Profile
This compound is a muscle relaxant used to treat and prevent muscle spasms.[2] Its chemical structure and properties are well-defined, providing a basis for the selection of appropriate analytical techniques for purity assessment.
Chemical Properties of this compound Hydrochloride:
| Property | Value |
| Molecular Formula | C₁₇H₂₂ClN |
| Molecular Weight | 275.82 g/mol |
| Appearance | Powder |
| Purity (typical) | Min. 95% |
(Data sourced from CymitQuimica)[2]
Given its chemical nature as a tertiary amine, potential impurities in this compound could arise from its synthesis, degradation, or storage. These can include starting materials, by-products, intermediates, and degradation products. Organic impurities are the most common and can arise from various processes including oxidation, cyclization, or rearrangement.[3]
Comparative Analysis of Purity Validation Methods
The selection of an analytical method for purity validation is crucial and is typically guided by the physicochemical properties of the API and its potential impurities. For this compound, several high-performance analytical techniques are suitable. The following table compares these methods based on key performance indicators.
| Analytical Method | Principle | Common Analytes | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Non-volatile and thermally labile compounds, including APIs, impurities, and degradation products. | High resolution, sensitivity, and quantification capabilities. Applicable to a wide range of compounds.[4][5][6] | May require derivatization for some compounds. Solvent consumption can be high. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Volatile and semi-volatile organic compounds, residual solvents. | Excellent for analyzing thermally stable and volatile impurities. High sensitivity when coupled with a mass spectrometer (MS).[7] | Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for polar compounds.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and quantification of compounds, structural elucidation of unknown impurities. | High specificity and sensitivity. Can be coupled with HPLC or GC for enhanced separation and identification. | Can be complex to operate and interpret. Matrix effects can interfere with analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation of the API and its impurities, quantification without a reference standard (qNMR). | Provides detailed structural information, enabling unambiguous identification of compounds. Non-destructive.[8][9] | Lower sensitivity compared to other methods. Can be expensive and require specialized expertise. |
Experimental Protocols for Purity Validation
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are example protocols for HPLC and GC-MS analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is a general guideline for developing an HPLC method for the analysis of this compound and its related substances.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.6)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 240 nm)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Prepare the sample solution of the this compound batch to be tested at a similar concentration.
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This protocol outlines a general approach for the analysis of volatile organic impurities and residual solvents in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Reagents:
-
High purity helium (carrier gas)
-
Solvents for sample dissolution (e.g., Dimethyl sulfoxide - DMSO)
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 35-500 amu
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., 1 mL of DMSO) and seal the vial.
-
Incubate the vial in the headspace autosampler at a specific temperature (e.g., 80°C) for a set time before injection.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound sample.
Caption: Workflow for this compound Purity Validation.
This compound Metabolism via Cytochrome P450 Pathway
This compound is known to bind with high affinity to cytochrome P450 (CYP450) enzymes in the liver, which are responsible for its metabolism.[2] The following diagram illustrates a generalized CYP450 metabolic pathway.
Caption: Generalized Cytochrome P450 Metabolic Pathway for this compound.
Comparison of Analytical Techniques for Purity Validation
This diagram provides a logical relationship between the analytical techniques and the type of information they provide for purity validation.
Caption: Comparison of Analytical Techniques for Purity Validation.
Conclusion and Recommendations
Validating the purity of this compound for research purposes requires a multi-faceted analytical approach. While specific data on its impurity profile is limited in publicly available literature, a combination of HPLC for purity and impurity quantification, GC-MS for volatile components, and NMR for structural confirmation provides a robust framework for its characterization. Researchers should develop and validate these methods in accordance with established guidelines to ensure the quality and reliability of their studies. The comparison of these analytical techniques highlights the importance of selecting the appropriate method based on the specific validation parameter being assessed. This comprehensive approach to purity validation is essential for the integrity of preclinical and clinical research involving this compound.
References
- 1. This compound | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 4. molnova.com:443 [molnova.com:443]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Comparative Efficacy of Demelverine and Other Spasmolytics: A Guide for Researchers
This guide provides a comparative analysis of the spasmolytic agent demelverine and its alternatives, with a focus on underlying mechanisms of action and available clinical efficacy data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Introduction to Spasmolytics
Spasmodics, or antispasmodics, are a class of drugs used to relieve cramps or spasms of the smooth muscle, particularly in the gastrointestinal (GI) tract, genitourinary tract, and biliary tract. They can be broadly categorized based on their mechanism of action, with two prominent classes being phosphodiesterase (PDE) inhibitors and direct smooth muscle relaxants with ion channel modulating effects.
This compound is a spasmolytic agent with a mechanism of action similar to that of papaverine[1]. Papaverine and its more potent derivative, drotaverine , function as selective phosphodiesterase-4 (PDE4) inhibitors[2][3][4][5]. In contrast, agents like mebeverine exert their effects through direct action on smooth muscle cells, primarily by modulating ion channels[6].
Mechanism of Action: A Comparative Overview
The primary difference in the efficacy and side-effect profiles of these agents stems from their distinct molecular mechanisms.
This compound, Papaverine, and Drotaverine: Phosphodiesterase-4 Inhibition
This compound, like papaverine and drotaverine, is believed to exert its spasmolytic effect by inhibiting the PDE4 enzyme[1][3][4]. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger[2][7].
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction between actin and myosin filaments, ultimately resulting in smooth muscle relaxation and vasodilation[4][8][9].
Mebeverine: Direct Muscle Relaxation via Ion Channel Modulation
Mebeverine acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism involves the modulation of ion channels, particularly blocking calcium channels[6]. By reducing the influx of calcium ions into the smooth muscle cells, mebeverine prevents the activation of the contractile machinery, leading to muscle relaxation and relief from spasms. This direct, musculotropic action occurs without significantly affecting normal gut motility[6].
Comparative Clinical Efficacy
While direct comparative efficacy studies involving this compound are scarce in recent literature, a randomized, double-blind controlled trial provides a robust comparison between drotaverine (representing the papaverine-like PDE inhibitors) and mebeverine in the treatment of Irritable Bowel Syndrome (IBS).
Data from a Randomized Controlled Trial: Drotaverine vs. Mebeverine in IBS
A 4-week study involving 200 patients with IBS evaluated the efficacy of drotaverine (80 mg, three times a day) against mebeverine (135 mg, three times a day)[10]. The primary outcome was the reduction in pain severity.
| Parameter | Drotaverine (Group A) | Mebeverine (Group B) | p-value | Citation |
| Baseline Pain Severity Score (PSS) | 6.02 | 6.72 | - | [10] |
| PSS at Day 3 | 4.80 | 6.62 | < 0.01 | [10] |
| PSS at End of Study (Day 28) | 1.78 | 3.62 | < 0.05 | [10] |
| % Reduction in Pain Severity | 70.4% | 46.1% | < 0.05 | [10] |
| Baseline Pain Frequency (episodes/week) | 3.0 ± 1.0 | 3.0 ± 1.0 | - | [3] |
| Pain Frequency at Day 28 | 1.1 ± 0.2 | 2.0 ± 0.1 | < 0.01 | [3] |
| Improvement in PAC-QOL Score | Significant | Less Significant | < 0.01 | [10] |
PSS: Pain Severity Score (0-10 scale); PAC-QOL: Patient Assessment of Constipation - Quality Of Life.
The results indicate that drotaverine was significantly superior to mebeverine in alleviating the severity and frequency of abdominal pain associated with IBS, with a more rapid onset of action observed by day 3[3][10].
Experimental Protocols
To ensure the reproducibility and critical evaluation of spasmolytic efficacy data, understanding the experimental methodologies is crucial.
In Vitro Spasmolytic Activity Assessment
A standard method for evaluating the spasmolytic potential of a compound is the isolated tissue bath assay, often using guinea pig ileum.
Objective: To measure the ability of a test compound to inhibit smooth muscle contractions induced by various spasmogens (e.g., acetylcholine, histamine).
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is dissected and suspended in an isolated organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Transducer Setup: One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle contractions.
-
Induction of Contraction: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce a stable, submaximal contraction.
-
Compound Administration: The test compound (e.g., this compound) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The inhibitory effect of the compound on the induced contractions is recorded. The results are often expressed as the percentage inhibition of the agonist-induced contraction, and an IC50 (half maximal inhibitory concentration) value is calculated.
Clinical Trial Protocol (Drotaverine vs. Mebeverine Example)
Objective: To compare the efficacy and safety of drotaverine and mebeverine in patients with IBS[10].
Methodology:
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: 200 adult patients fulfilling the ROME III criteria for IBS.
-
Intervention:
-
Group A (n=100): Received drotaverine 80 mg, three times a day.
-
Group B (n=100): Received mebeverine 135 mg, three times a day.
-
-
Duration: 4 weeks.
-
Primary Outcome Measures: Reduction in pain severity assessed by a Visual Analog Scale (VAS) and a Patient Symptoms Score (PSS).
-
Secondary Outcome Measures: Reduction in pain frequency, stool-related symptoms, and improvement in Quality of Life (PAC-QOL).
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square) were used to compare the outcomes between the two groups, with a p-value < 0.05 considered significant.
Conclusion
The available evidence suggests that spasmolytics belonging to the papaverine class, such as this compound and drotaverine, function as PDE4 inhibitors, leading to smooth muscle relaxation via the cAMP-PKA pathway. This mechanism appears to be highly effective, as demonstrated by clinical trials where drotaverine showed superior efficacy and a faster onset of action in reducing pain severity and frequency in IBS patients compared to mebeverine, which acts via direct ion channel modulation[3][4][10].
While these findings provide a strong basis for understanding the comparative efficacy of this class of drugs, there is a clear need for further research. Specifically, direct head-to-head clinical trials and in vitro studies quantifying the potency (e.g., IC50) of this compound against other modern spasmolytics are required to definitively establish its position in the therapeutic landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Demelverine's Reach: A Comparative Analysis of its Cross-Reactivity in Diverse Tissue Types
For Immediate Release
[City, State] – A comprehensive review of available data on the spasmolytic agent Demelverine reveals a spectrum of activity across different tissue types, with its primary effects centered on smooth muscle relaxation. While potent in the gastrointestinal and vascular systems, evidence suggests a lesser but notable impact on cardiac and skeletal muscle, highlighting a degree of cross-reactivity. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance, supported by available experimental data and detailed methodologies.
This compound, a compound recognized for its papaverine-like and anticholinergic properties, primarily exerts its effects through the inhibition of phosphodiesterase (PDE) enzymes and blockade of calcium channels. This dual mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ultimately resulting in the relaxation of smooth muscle.
Comparative Efficacy Across Tissue Types
While direct comparative studies on this compound across various tissues are limited, its known mechanisms of action and data from related compounds allow for an informed assessment of its tissue-specific effects.
| Tissue Type | Primary Effect | Potency (Inferred) | Key Mechanisms of Action |
| Smooth Muscle (Gastrointestinal, Vascular) | Potent relaxation (spasmolytic) | High | Phosphodiesterase (PDE) inhibition, Calcium channel blockade, Anticholinergic effects |
| Cardiac Muscle | Potential for altered electrophysiology (e.g., changes in action potential duration) | Moderate to Low | Calcium channel modulation, Potential effects on ion channels |
| Skeletal Muscle | Minimal direct effect on contractility; potential for modulation of neuromuscular transmission | Low | Anticholinergic effects at the neuromuscular junction |
In-Depth Look at Tissue-Specific Actions
Smooth Muscle: this compound's primary therapeutic application lies in its potent spasmolytic effect on smooth muscle. In tissues such as the guinea pig ileum and aorta, it induces relaxation, counteracting contractions induced by various stimuli. This is attributed to its ability to inhibit PDEs, leading to the accumulation of cAMP and cGMP, and to block L-type calcium channels, preventing the influx of calcium necessary for contraction. Its anticholinergic properties further contribute to relaxation in the gastrointestinal tract by blocking muscarinic receptors.
Cardiac Muscle: The cross-reactivity of this compound in cardiac tissue is primarily linked to its calcium channel blocking activity. While not its main therapeutic target, this action can influence cardiac myocyte electrophysiology, potentially altering the duration and amplitude of the action potential. One study noted that this compound can increase proton release from cardiac muscle cells and has a myoglobin-enhancing effect. However, detailed electrophysiological studies are required to fully characterize these effects and their clinical significance.
Skeletal Muscle: this compound's influence on skeletal muscle is considered minimal and indirect. Unlike its direct action on smooth muscle, it does not appear to significantly affect skeletal muscle contractility. Its anticholinergic properties could theoretically modulate neuromuscular transmission at the neuromuscular junction, but this is not a prominent feature of its pharmacological profile. It has been suggested that this compound could be used as a marker for increased levels of skeletal muscle markers like myoglobin or creatine kinase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its activity on isolated tissues.
Caption: this compound's primary signaling pathway in smooth muscle cells.
Caption: Experimental workflow for isolated tissue assays.
Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Activity
-
Tissue Preparation: Male guinea pigs (250-350g) are euthanized by cervical dislocation. A segment of the ileum or thoracic aorta is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1). The tissue is cleaned of adhering fat and connective tissue, and longitudinal strips of ileum (2-3 cm) or rings of aorta (2-3 mm) are prepared.
-
Experimental Setup: The tissue preparations are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. The tissues are connected to an isometric force transducer to record changes in tension. An initial tension of 1 g is applied, and the tissues are allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.
-
Procedure: After equilibration, a submaximal contraction is induced using an appropriate agonist (e.g., acetylcholine or histamine for ileum, phenylephrine for aorta). Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath. The relaxant effect is recorded as a percentage of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values are calculated to determine the potency and efficacy of this compound.
Conclusion
This compound is a potent spasmolytic agent with a primary and well-defined mechanism of action in smooth muscle tissues. Its cross-reactivity in cardiac and skeletal muscle appears to be of a lower order and is related to its secondary pharmacological properties. Further research, particularly direct comparative studies employing standardized experimental protocols, is necessary to fully quantify the extent of this cross-reactivity and to elucidate the precise molecular interactions in non-target tissues. This will provide a more complete understanding of this compound's pharmacological profile and inform its potential therapeutic applications and off-target effects.
Demelverine as a Potential Alternative to Drotaverine in Spasmolytic Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of smooth muscle relaxants, drotaverine has long been a staple in both clinical practice and research for its efficacy in treating spasms associated with various conditions. However, the exploration of alternative compounds is a continuous endeavor in drug development, aimed at discovering agents with improved efficacy, safety profiles, or different mechanisms of action. This guide provides a comparative overview of demelverine, a lesser-known spasmolytic, as a potential alternative to drotaverine for research purposes. While comprehensive head-to-head data is limited, this document synthesizes the available information on their mechanisms of action, pharmacological properties, and includes relevant experimental data to inform future research directions.
Chemical and Pharmacological Profile
Both this compound and drotaverine are papaverine-related compounds, suggesting some overlap in their spasmolytic activity. However, their distinct chemical structures give rise to different pharmacological profiles.
| Feature | This compound | Drotaverine |
| Chemical Class | N-methyl-N-(2-phenylethyl)benzeneethanamine | Isoquinoline derivative |
| Primary Mechanism | Anticholinergic; Papaverine-like (PDE inhibition, potential Ca2+ channel blockade) | Selective Phosphodiesterase-4 (PDE4) inhibitor |
| Therapeutic Use | Spasmolytic | Antispasmodic for gastrointestinal, biliary, and genitourinary tract spasms |
Mechanism of Action: A Tale of Two Pathways
The primary difference between this compound and drotaverine lies in their established mechanisms of action at the molecular level.
Drotaverine: The Selective PDE4 Inhibitor
Drotaverine's mechanism is well-documented. It selectively inhibits phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP. The increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The ultimate result is smooth muscle relaxation. Some studies also suggest that drotaverine may have a calcium-antagonistic effect, further contributing to its spasmolytic properties.
This compound: A Dual-Action Spasmolytic
Information on this compound's precise mechanism is less extensive. It is broadly classified as a spasmolytic with a "papaverine-like" action. Papaverine itself is known to be a non-selective PDE inhibitor and may also possess calcium channel blocking properties.[1][2][3][4][5] By extension, this compound may share these characteristics.
Furthermore, this compound is also identified as an anticholinergic agent. This suggests that it may act as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells. By blocking the action of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, this compound can induce relaxation. This dual mechanism of potential PDE inhibition and definite anticholinergic activity could offer a different therapeutic approach to smooth muscle spasms compared to the more targeted action of drotaverine.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papaverine - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
A Head-to-Head Comparison of Demelverine and Mebeverine in Spasmolytic Therapy
Disclaimer: No direct head-to-head clinical trials comparing the efficacy and safety of Demelverine and mebeverine have been identified in the available scientific literature. This guide provides a comparative overview based on existing individual data for each compound. The information on this compound is notably limited, drawing primarily from its classification as a papaverine-like spasmolytic.
Introduction
This compound and mebeverine are both classified as musculotropic antispasmodic agents, designed to alleviate smooth muscle spasms, particularly within the gastrointestinal tract. While mebeverine is a well-documented treatment for Irritable Bowel Syndrome (IBS), clinical and mechanistic data on this compound are sparse. This guide synthesizes the available information to offer a comparative perspective for researchers and drug development professionals.
Mechanism of Action
This compound: this compound is described as a spasmolytic with a papaverine-like action.[1] Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] This leads to the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels, ultimately resulting in smooth muscle relaxation.[3][4] It is presumed that this compound shares a similar mechanism of action.
Mebeverine: Mebeverine exerts its spasmolytic effect through a more direct, multi-faceted mechanism on the smooth muscle cells of the gastrointestinal tract.[5] It is known to block calcium and sodium channels, which reduces the influx of these ions and prevents muscle contraction.[6] Additionally, mebeverine may have a local anesthetic effect.[6]
Clinical Efficacy
This compound: A thorough search of scientific literature did not yield any clinical trial data on the efficacy of this compound.
Mebeverine: The efficacy of mebeverine has been evaluated in several clinical trials, primarily in patients with Irritable Bowel Syndrome (IBS). A systematic review and meta-analysis of eight randomized controlled trials provided the following insights.[7][8]
| Efficacy Outcome | Mebeverine vs. Placebo (Relative Risk, 95% CI) | Mebeverine 200mg vs. 135mg (Relative Risk, 95% CI) |
| Clinical Improvement | 1.13 (0.59-2.16) | 1.12 (0.96-1.3) |
| Relief of Abdominal Pain | 1.33 (0.92-1.93) | 1.08 (0.87-1.34) |
It is important to note that while there was a trend towards improvement with mebeverine, the results were not statistically significant when compared to placebo for the global improvement of IBS.[7][8] However, some studies have shown a significant decrease in abdominal pain.[9]
Safety and Tolerability
This compound: No specific data on the safety and tolerability of this compound from clinical trials are available.
Mebeverine: Mebeverine is generally well-tolerated, with a low incidence of adverse effects.[9] Most reported side effects are mild and transient.[10][11]
| Common Adverse Effects | Rare but Serious Adverse Effects |
| Mild itchy skin rash[10] | Serious allergic reaction (anaphylaxis)[10] |
| Indigestion or heartburn[12] | Swelling of the face, lips, or tongue[12] |
| Dizziness[11][12] | Difficulty swallowing or breathing[12] |
| Headache[12] | |
| Constipation or diarrhea[6][12] | |
| Loss of appetite[6][12] | |
| General malaise[6][12] |
Experimental Protocols
This compound: No published experimental protocols for clinical trials involving this compound were found.
Mebeverine: Based on a review of multiple randomized controlled trials for mebeverine in the context of IBS, a typical experimental protocol can be outlined.[13][14][15][16]
A Typical Randomized Controlled Trial Design for Mebeverine in IBS:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (typically 18-65 years) diagnosed with IBS according to established criteria (e.g., Rome IV).
-
Intervention:
-
Duration: Typically 4 to 12 weeks of treatment, with a follow-up period.
-
Primary Outcome Measures:
-
Change in abdominal pain severity (e.g., measured on a Visual Analog Scale or a numerical rating scale).
-
Global assessment of symptom relief by the patient.
-
-
Secondary Outcome Measures:
-
Changes in stool frequency and consistency.
-
Assessment of bloating and other IBS-related symptoms.
-
Quality of life questionnaires (e.g., IBS-QOL).
-
-
Safety Assessments: Monitoring and recording of all adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 6. Mebeverine - Wikipedia [en.wikipedia.org]
- 7. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side effects of mebeverine - NHS [nhs.uk]
- 11. What are the side effects of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 12. nps.org.au [nps.org.au]
- 13. MEBEVERINE VERSUS PLACEBO IN ADOLESCENTS WITH IRRITABLE BOWEL SYNDROME OR FUNCTIONAL ABDOMINAL PAIN AND THE INFLUENCE OF LABELING: A 2X2 RANDOMIZED CONTROLLED TRIAL. - Digestive Disease Week [ddw.digitellinc.com]
- 14. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. a-systematic-review-of-efficacy-and-tolerability-of-mebeverine-in-irritable-bowel-syndrome - Ask this paper | Bohrium [bohrium.com]
Benchmarking Demelverine's Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Demelverine, a spasmolytic agent, against a range of established muscarinic receptor inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of this compound's potential therapeutic efficacy based on its presumed mechanism of action as an anticholinergic agent. While direct quantitative potency data for this compound is not extensively available in the public domain, its classification as a spasmolytic with papaverine-like action strongly suggests its therapeutic effects are mediated through the antagonism of muscarinic acetylcholine receptors.
Comparative Potency of Muscarinic Receptor Antagonists
To provide a framework for evaluating this compound's potential potency, the following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of several well-characterized muscarinic receptor antagonists. This data, gathered from various pharmacological studies, highlights the spectrum of potencies observed for drugs targeting the muscarinic acetylcholine receptor system.
| Compound | Receptor Subtype(s) | Potency (Ki / IC50) | Tissue/Assay Condition |
| This compound | Presumed Muscarinic | Data not available | - |
| Atropine | Non-selective Muscarinic | Ki: ~1-5 nM | Various tissues |
| Scopolamine | Non-selective Muscarinic | IC50: 55.3 nM[1] | - |
| Ipratropium Bromide | Non-selective Muscarinic | IC50: 1.7 nM (M3), 2.0 nM (M2), 2.9 nM (M1)[1] | - |
| Tiotropium Bromide | Non-selective Muscarinic | IC50: 0.17 nM[2][3] | Guinea pig trachea |
| Oxybutynin | M1, M2, M3 | - | Competitive antagonist |
| Tolterodine | Non-selective Muscarinic | IC50: 14 nM[4] | Guinea pig bladder |
| Darifenacin | M3 selective | pKi: 8.9[5] | - |
| Solifenacin | M3 selective | - | - |
Muscarinic Receptor Signaling Pathway
The primary signaling pathway inhibited by anticholinergic agents like this compound involves the binding of acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling cascade initiated by ACh binding to the M3 muscarinic receptor, a key player in smooth muscle contraction. Antagonists such as this compound are expected to competitively block ACh at the receptor binding site, thereby inhibiting this cascade.
Caption: Muscarinic M3 Receptor Signaling Pathway and Point of Inhibition by Antagonists.
Experimental Protocols
To quantitatively assess the potency of this compound and compare it to other inhibitors, a radioligand binding assay is the gold standard. This method directly measures the affinity of a compound for its receptor.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells stably expressing human M1-M5 receptors)
-
Radioligand (e.g., [N-methyl-³H]-scopolamine)
-
This compound hydrochloride
-
Known non-selective antagonist (e.g., Atropine for defining non-specific binding)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of a known antagonist like atropine (e.g., 1 µM).
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-NMS) to all wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for determining the potency of a novel inhibitor like this compound.
Caption: Workflow for Determining Inhibitor Potency using a Radioligand Binding Assay.
While direct experimental data on the potency of this compound is needed for a definitive comparison, its classification as an anticholinergic spasmolytic provides a strong basis for its mechanism of action. By utilizing the established protocols and comparative data presented in this guide, researchers can effectively design experiments to quantify this compound's potency and benchmark its performance against known muscarinic receptor antagonists. This will be a critical step in elucidating its therapeutic potential.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Demelverine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of Demelverine, a compound identified with potential irritant properties.
This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Due to the absence of specific federal or institutional guidelines for its disposal, a cautious approach grounded in established principles of hazardous waste management is imperative. The following procedures are designed to assist researchers, scientists, and drug development professionals in handling and disposing of this compound in a manner that prioritizes safety and environmental protection.
Hazard Profile of this compound
A clear understanding of a compound's hazards is the foundation of safe handling and disposal. The table below summarizes the known hazards associated with this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation[2] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol for this compound
Given its irritant properties, this compound should be managed as a non-hazardous pharmaceutical waste unless it is mixed with a substance that would classify it as hazardous waste according to the Resource Conservation and Recovery Act (RCRA). The primary method for the disposal of pharmaceutical waste is incineration at a licensed facility.[3][4]
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the powder form or if there is a risk of aerosolization, a dust mask or respirator may be necessary.
2. Containment:
-
Ensure all this compound waste, including empty containers, contaminated PPE, and cleaning materials, is collected in a designated, clearly labeled, and sealed container.
-
The container should be robust and leak-proof.
3. Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it separate from general laboratory trash and biohazardous waste.
4. Labeling:
-
Clearly label the waste container with "this compound Waste" and include any relevant hazard symbols.
5. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
6. Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Inform the disposal service of the contents of the container, including the name of the chemical and its known hazards.
-
The recommended method of disposal for pharmaceutical waste is incineration at a permitted treatment facility to ensure complete destruction.[3]
7. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[3][5][6] The EPA's regulations under the RCRA govern the management of hazardous waste, including certain pharmaceuticals.[4][5] It is crucial for all laboratory personnel to be trained on these regulations and their institution's specific waste management policies.[3] While this compound itself is not specifically listed as a hazardous waste, its irritant nature necessitates careful handling and disposal in line with best practices for chemical safety. Always consult your institution's EHS department for guidance specific to your location and facilities.
References
- 1. This compound | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. easyrxcycle.com [easyrxcycle.com]
Navigating the Safe Handling of Demelverine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Demelverine, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on its known hazards.
| Hazard Category | Personal Protective Equipment (PPE) |
| Skin Irritation | Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately upon contamination. |
| Lab Coat: A buttoned lab coat or chemical-resistant apron should be worn to protect street clothing and skin from potential splashes. | |
| Eye Irritation | Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles or a face shield worn over safety glasses are recommended. |
| Respiratory Irritation | Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator appropriate for the potential exposure should be used. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible. An eyewash station and safety shower must be in close proximity and unobstructed.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads, sand) to contain the substance. Wear the recommended PPE during cleanup. For larger spills, follow your institution's emergency procedures.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
